6-Bromo-2-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKDUFPSJWJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369939 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-35-1 | |
| Record name | 6-Bromo-2-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-tetralone is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its strategic importance lies in the versatility of the tetralone core combined with the reactivity of the bromine substituent, which allows for further molecular elaborations, notably through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to support researchers in its preparation and application. The methodologies covered include classical routes such as Friedel-Crafts acylation and the conversion from 6-Bromo-1-tetralone, providing a comparative analysis to aid in methodological selection.
Introduction
This compound, with the chemical formula C₁₀H₉BrO, is a valuable building block in medicinal chemistry and organic synthesis.[1][2] It serves as a key precursor for the synthesis of various biologically active compounds, including antitumor agents and antidepressants.[3] The presence of a bromine atom on the aromatic ring facilitates a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the generation of diverse molecular architectures.[4] This guide details the most prevalent and effective synthetic routes to this important intermediate, with a focus on providing practical, actionable information for laboratory application.
Synthetic Pathways
Two primary synthetic strategies have been established for the preparation of this compound. The first is a classical approach involving a Friedel-Crafts reaction, while the second, a more contemporary method, proceeds via the isomeric transformation of 6-Bromo-1-tetralone.
Pathway 1: Friedel-Crafts Acylation of 4-Bromophenylacetyl Chloride with Ethylene
This traditional method constructs the tetralone skeleton through an intermolecular Friedel-Crafts acylation followed by an intramolecular cyclization. The reaction typically begins with the generation of 4-bromophenylacetyl chloride, which then reacts with ethylene in the presence of a strong Lewis acid catalyst, such as aluminum chloride.[3]
Caption: Friedel-Crafts acylation pathway to this compound.
The following protocol is adapted from established literature procedures.
-
Preparation of 4-Bromophenylacetyl Chloride: 4-Bromophenylacetic acid is reacted with thionyl chloride. The mixture is typically heated under reflux until the evolution of gas ceases. The excess thionyl chloride is then removed by distillation to yield crude 4-bromophenylacetyl chloride.
-
Friedel-Crafts Reaction:
-
A solution of aluminum chloride in a dry, inert solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a gas inlet and cooled to a low temperature (e.g., -10°C).
-
Ethylene gas is bubbled through the stirred suspension.
-
A solution of the crude 4-bromophenylacetyl chloride in the same solvent is added dropwise, maintaining the reaction temperature below 0°C.
-
The ethylene flow is continued for a period after the addition is complete (e.g., 30 minutes).
-
-
Workup and Purification:
-
The reaction mixture is quenched by pouring it over ice.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica gel column chromatography to afford this compound.
-
Pathway 2: Conversion from 6-Bromo-1-tetralone
A more recent and often preferred route involves the multi-step conversion of the readily available 6-Bromo-1-tetralone to its 2-tetralone isomer. This pathway offers better control and can lead to higher yields. The sequence typically involves reduction, dehydration, epoxidation, and epoxide ring-opening.
Caption: Synthesis of this compound from 6-Bromo-1-tetralone.
This protocol is based on a patented method.
-
Reduction of 6-Bromo-1-tetralone:
-
6-Bromo-1-tetralone is dissolved in a suitable solvent such as 95% ethanol.
-
Sodium borohydride is added portion-wise to the solution while stirring.
-
After the reaction is complete, the solvent is removed, and the residue is worked up to isolate 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
-
-
Dehydration:
-
The alcohol from the previous step is dissolved in a solvent like toluene.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction mixture is washed, dried, and concentrated to give 6-Bromo-3,4-dihydronaphthalene.
-
-
Epoxidation:
-
The dihydronaphthalene derivative is dissolved in a solvent such as methylene chloride.
-
An acid scavenger like sodium bicarbonate is added.
-
The mixture is cooled, and m-chloroperbenzoic acid (m-CPBA) is added portion-wise.
-
The reaction is stirred at a low temperature until completion.
-
Workup and purification by column chromatography yield the epoxynaphthane intermediate.
-
-
Epoxide Ring-Opening:
-
The epoxide intermediate is dissolved in benzene.
-
Boron trifluoride etherate is added dropwise to the stirred solution at an elevated temperature (e.g., 50°C).
-
The reaction is heated to reflux for several hours.
-
The reaction is quenched with water, and the product is extracted with methylene chloride.
-
The combined organic layers are dried and concentrated to give this compound.
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound via the described pathways.
| Pathway | Key Reagents | Reported Yield | Reference |
| Friedel-Crafts Acylation | 4-Bromophenylacetyl chloride, Ethylene, AlCl₃ | 95% | |
| Conversion from 6-Bromo-1-tetralone | NaBH₄, p-TsOH, m-CPBA, BF₃·OEt₂ | 62-70% |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The Friedel-Crafts acylation pathway offers a high-yielding, one-pot approach from a readily prepared acid chloride. However, it involves the use of ethylene gas and a stoichiometric amount of a strong Lewis acid, which may present handling challenges. The multi-step conversion from 6-Bromo-1-tetralone, while longer, provides an alternative that may offer better control over the reaction and avoids the use of gaseous reagents. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and equipment. This guide provides the necessary technical details to enable the successful synthesis of this important chemical intermediate.
References
Spectroscopic Profile of 6-Bromo-2-tetralone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-tetralone (CAS No: 4133-35-1), a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.
Chemical Structure and Properties
IUPAC Name: 6-bromo-3,4-dihydronaphthalen-2(1H)-one Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol Appearance: Off-white to pale yellow or brown crystalline powder.[1] Melting Point: 70-76 °C
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra with detailed peak assignments for this compound are not widely published, a patent describing its synthesis mentions the use of nuclear magnetic resonance for product characterization, implying such data exists.[2] In the absence of published experimental data, a theoretical analysis of the expected signals is provided below.
Expected ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constant (J, Hz) (Predicted) |
| H-1 (2H) | ~3.0 - 3.2 | t | ~6-7 |
| H-3 (2H) | ~2.5 - 2.7 | t | ~6-7 |
| H-4 (2H) | ~3.5 - 3.7 | s | - |
| H-5 (1H) | ~7.0 - 7.2 | d | ~8-9 |
| H-7 (1H) | ~7.3 - 7.5 | dd | ~8-9, ~2-3 |
| H-8 (1H) | ~7.5 - 7.7 | d | ~2-3 |
Expected ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O | ~205 - 215 |
| C-Ar (quaternary) | ~130 - 145 |
| C-Ar-Br | ~115 - 125 |
| C-Ar-H | ~125 - 135 |
| CH₂ (aliphatic) | ~25 - 45 |
Infrared (IR) Spectroscopy
Commercial suppliers of this compound confirm that the infrared spectrum is consistent with its structure. The characteristic absorptions are expected as follows:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |
| C=O (Ketone) | 1705 - 1725 | Strong, sharp absorption |
| C-H (Aromatic) | 3000 - 3100 | Medium to weak absorptions |
| C-H (Aliphatic) | 2850 - 3000 | Medium absorptions |
| C=C (Aromatic) | 1450 - 1600 | Medium to strong absorptions |
| C-Br | 500 - 600 | Weak to medium absorption |
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound indicates the expected molecular ion peaks and common adducts.
| Adduct | m/z (Predicted) |
| [M]⁺ | 223.98312 |
| [M+H]⁺ | 224.99095 |
| [M+Na]⁺ | 246.97289 |
| [M-H]⁻ | 222.97639 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public literature. However, this section provides generalized methodologies for obtaining such data.
NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.
Mass Spectrometry
Mass spectral data can be acquired using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.
Workflow and Structural Representation
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.
References
An In-depth Technical Guide to 6-Bromo-2-tetralone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and reactive characteristics of 6-Bromo-2-tetralone. It is an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details its properties, synthesis protocols, and key chemical reactions, offering valuable insights for professionals in research and drug development.
Core Physical and Chemical Characteristics
This compound is a versatile chemical compound, appearing as an off-white to pale yellow or amber crystalline solid.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-3,4-dihydro-1H-naphthalen-2-one | [3] |
| CAS Number | 4133-35-1 | [3] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | |
| Melting Point | 70-76 °C | |
| Boiling Point | 319.2 ± 42.0 °C (Predicted) | |
| Appearance | Off-white to pale yellow tan crystalline powder |
Spectroscopic Data
Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols for its preparation.
Synthesis from 4-Bromophenylacetyl Chloride and Ethylene
This method involves a Friedel-Crafts acylation reaction.
Procedure:
-
A solution of crude 4-bromophenylacetyl chloride in methylene chloride (75 ml) is prepared.
-
Dry methylene chloride (1000 ml) and aluminum chloride (56 g, 0.42 mole) are added to a two-liter round bottom flask equipped with a gas inlet tube, an addition funnel, a thermometer, a gas inlet adapter, and a magnetic stirrer.
-
The stirred suspension is cooled to -10°C using an ice/salt bath.
-
Ethylene gas is introduced through the gas inlet tube, positioned just above the vortex of the stirred suspension.
-
The 4-bromophenylacetyl chloride solution is added dropwise at a moderate rate, ensuring the reaction temperature remains below 0°C.
-
The flow of ethylene is continued for 30 minutes after the completion of the acid chloride addition.
-
The reaction mixture is then poured over 2000 ml of ice and stirred vigorously for a few minutes until the ice has melted.
-
The methylene chloride layer is separated, and the aqueous layer is extracted three times with methylene chloride (100 ml each).
-
The combined methylene chloride layers are filtered through a short silica gel plug and then evaporated under reduced pressure to yield an amber-colored oil.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (35:65), to afford this compound as an amber crystalline solid (yield: 95%).
Synthesis from 6-Bromo-1-tetralone
This alternative synthesis route involves a four-step process starting from 6-bromo-1-tetralone.
Procedure:
-
Hydroboration: 6-bromo-1-tetralone is reduced to the corresponding alcohol.
-
Dehydration: The alcohol is dehydrated in the presence of p-toluenesulfonic acid to yield an alkene.
-
Epoxidation: The alkene is treated with m-chloroperbenzoic acid (m-CPBA) to form an epoxide.
-
Epoxide Ring-Opening: The epoxide undergoes a ring-opening reaction in the presence of boron trifluoride-ethyl ether to yield this compound.
Reactivity and Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various complex organic molecules and pharmaceutical agents. Its reactivity is centered around the bromo-substituted aromatic ring, which readily participates in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, enabling the introduction of a wide variety of substituents at this position.
General Protocol:
-
In an inert atmosphere, the bromo-aromatic compound (e.g., a derivative of this compound), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent (e.g., toluene, THF, dioxane).
-
The reaction mixture is heated, typically between 80-110°C, and monitored for completion using techniques like TLC or LC-MS.
-
Upon completion, the reaction is worked up by filtering the catalyst and partitioning the residue between an organic solvent and water.
-
The desired product is then isolated from the organic layer and purified, usually by column chromatography.
The versatility of the Suzuki-Miyaura reaction makes this compound a valuable precursor for creating libraries of compounds for drug discovery. It is a known intermediate in the synthesis of the antitumor drug amrubicin and the antidepressant sertraline.
Asymmetric Bioreduction
This compound can undergo asymmetric bioreduction to produce the chiral alcohol, (S)-6-bromo-2-tetralol. This enantiomerically pure product is a key intermediate for the synthesis of other chiral drug candidates.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 6-Bromo-2-tetralone for Researchers and Drug Development Professionals
Introduction: 6-Bromo-2-tetralone is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique bicyclic structure, featuring a tetralone core with a bromine substituent, makes it a valuable building block for the synthesis of a wide range of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Core Data Presentation
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in chemical reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 4133-35-1[1][2] |
| Molecular Formula | C₁₀H₉BrO[1][2] |
| Molecular Weight | 225.08 g/mol [2] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 74.5-75.5 °C |
| Boiling Point | 319.2 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. Insoluble in water. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the synthesis of other complex molecules are crucial for its effective utilization in research and development.
Synthesis of this compound
Two primary synthetic routes for this compound are presented below.
Protocol 1: Synthesis from 4-Bromophenylacetyl Chloride
This method involves the Friedel-Crafts acylation of ethylene with 4-bromophenylacetyl chloride.
Materials:
-
4-Bromophenylacetyl chloride
-
Ethylene gas
-
Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
A solution of crude 4-bromophenylacetyl chloride in methylene chloride is prepared.
-
In a separate reaction vessel, a suspension of aluminum chloride in dry methylene chloride is cooled to -10 °C.
-
Ethylene gas is bubbled through the cooled suspension.
-
The 4-bromophenylacetyl chloride solution is added dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, ethylene flow is continued for an additional 30 minutes.
-
The reaction mixture is then poured over ice and stirred vigorously.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with methylene chloride.
-
The combined organic layers are filtered through a short plug of silica gel and concentrated under reduced pressure to yield a crude oil.
-
The crude product is purified by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (35:65), to afford this compound as an amber crystalline solid.
Protocol 2: Synthesis from 6-Bromo-1-tetralone
This protocol describes a multi-step synthesis starting from 6-bromo-1-tetralone, involving hydroboration, dehydration, epoxidation, and epoxide ring-opening.
Materials:
-
6-Bromo-1-tetralone
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
p-Toluenesulfonic acid
-
m-Chloroperbenzoic acid (m-CPBA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Benzene
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
Hydroboration: 6-Bromo-1-tetralone is subjected to hydroboration.
-
Dehydration: The resulting alcohol is dehydrated in the presence of p-toluenesulfonic acid.
-
Epoxidation: The alkene intermediate is then treated with m-chloroperbenzoic acid to form the corresponding epoxide.
-
Epoxide Ring-Opening: The epoxide is dissolved in benzene and added dropwise to a solution of boron trifluoride etherate in benzene at 50 °C. The mixture is heated to 80 °C and refluxed for 5 hours.
-
Work-up: The reaction is quenched with water, and the product is extracted with methylene chloride. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Application in the Synthesis of Compounds with Threading Structures
This compound serves as a key starting material for the synthesis of complex spirocyclic compounds via a sequence of reactions including allylation, ring-closing metathesis, and Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Allyl bromide
-
Grubbs' first-generation catalyst (G-I)
-
Aromatic boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Toluene
-
Water
-
Methylene chloride
Procedure:
-
Allylation: To a suspension of sodium hydride in dry THF, a solution of this compound is added, followed by stirring at room temperature. Allyl bromide is then added, and the reaction is stirred for 20 hours. After work-up and purification, the diallylated product is obtained.
-
Ring-Closing Metathesis (RCM): The diallylated compound is dissolved in methylene chloride, and Grubbs' first-generation catalyst is added. The reaction is stirred at room temperature for 12 hours. Purification by column chromatography yields the spirocyclic compound.
-
Suzuki-Miyaura Cross-Coupling: The bromo-substituted spirocyclic compound, an aromatic boronic acid, and sodium carbonate are dissolved in a mixture of THF, toluene, and water. The mixture is purged with nitrogen, and a palladium catalyst is added. The reaction is heated at 100 °C for 8-12 hours. After cooling and extraction, the final cross-coupled product is purified by column chromatography.
Role in Drug Development
This compound is a recognized intermediate in the synthesis of several important pharmaceutical agents.
Intermediate in the Synthesis of Sertraline
Sertraline, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant, can be synthesized from a tetralone precursor. While a direct protocol starting from this compound is not explicitly detailed in the provided search results, the general synthetic strategy involves the conversion of a tetralone to the corresponding N-methylimine, followed by stereoselective reduction. The bromo substituent on the aromatic ring could be utilized for further modifications or removed during the synthetic sequence. A representative synthesis starting from a related tetralone involves the following key steps:
-
Imine Formation: The tetralone is reacted with monomethylamine, often in the presence of a Lewis acid catalyst like titanium tetrachloride, to form the N-methylimine (Schiff base).
-
Stereoselective Reduction: The imine is then reduced to the corresponding amine. This step is critical for establishing the desired cis-(1S, 4S) stereochemistry of sertraline. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or other reducing agents.
Intermediate in the Synthesis of Amrubicin
This compound is also an important intermediate in the synthesis of the antitumor drug amrubicin. However, a detailed experimental protocol for this specific synthetic transformation was not available in the provided search results. The synthesis of amrubicin is a complex, multi-step process where this compound serves as a key building block for the anthracycline core.
Mandatory Visualizations
Synthetic Workflow Diagrams
References
The Early Research and Discovery of 6-Bromo-2-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-tetralone, a bicyclic aromatic ketone, has emerged as a valuable intermediate in the landscape of synthetic organic chemistry. Its strategic placement of a bromine atom and a carbonyl group on the tetralone scaffold provides synthetic handles for a variety of chemical transformations. This versatility has rendered it a key building block in the synthesis of complex molecules and pharmacologically active agents. Early investigations into the synthesis of tetralones laid the groundwork for the eventual preparation and utilization of substituted derivatives like this compound. This document provides an in-depth technical overview of the early research and discovery of this compound, focusing on its synthesis, chemical properties, and the experimental protocols that defined its initial preparation. The tetralone framework is a privileged structure in medicinal chemistry, and understanding the origins of its key derivatives is crucial for contemporary drug discovery and development.
Physicochemical Properties
This compound is a solid at room temperature with a pale yellow to brown crystalline appearance. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO | --INVALID-LINK-- |
| Molecular Weight | 225.08 g/mol | --INVALID-LINK-- |
| Melting Point | 70-76 °C | --INVALID-LINK-- |
| Boiling Point | 319.2±42.0 °C (Predicted) | --INVALID-LINK-- |
| CAS Number | 4133-35-1 | --INVALID-LINK-- |
Spectroscopic Data
The structural characterization of this compound is primarily accomplished through spectroscopic methods. Below is a summary of typical spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR | A ¹H NMR spectrum is available in patent literature, showing characteristic peaks for the aromatic and aliphatic protons.[1] |
| ¹³C NMR | Expected signals include those for the carbonyl carbon, aromatic carbons (some shifted due to the bromine substituent), and aliphatic carbons of the tetralone ring. |
| Infrared (IR) | The IR spectrum is expected to show a strong absorption band for the C=O stretch of the ketone, typically around 1715 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for a monobrominated compound. |
Early Synthetic Methodologies
The synthesis of 2-tetralones, including the 6-bromo derivative, has been approached through several classical organic chemistry reactions. Two primary routes have been historically significant for the preparation of this compound.
Friedel-Crafts Acylation Route
An early and classical approach to the synthesis of 2-tetralones involves a Friedel-Crafts acylation reaction. In the case of this compound, this involves the reaction of a substituted phenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method, while foundational, can present challenges in controlling the reaction and may lead to the formation of byproducts.
Conversion from 6-Bromo-1-tetralone
A more recent and often preferred method involves the conversion of the more readily available 6-Bromo-1-tetralone. This multi-step synthesis offers better control and typically results in higher yields of the desired 2-tetralone isomer. The process involves a sequence of reduction, dehydration, epoxidation, and epoxide ring-opening reactions.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. The following protocols are based on established methods for the synthesis of this compound.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is adapted from descriptions of classical Friedel-Crafts reactions for the synthesis of 2-tetralones.
Materials:
-
4-Bromophenylacetyl chloride
-
Ethylene gas
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-bromophenylacetyl chloride in anhydrous dichloromethane is prepared.
-
A separate flask is charged with anhydrous aluminum chloride and anhydrous dichloromethane and cooled to between -5 °C and 5 °C.
-
Ethylene gas is bubbled through the cooled aluminum chloride suspension.
-
The 4-bromophenylacetyl chloride solution is added dropwise to the reaction mixture while maintaining the temperature and continuous ethylene flow.
-
After the addition is complete, the reaction is stirred for an additional period at low temperature.
-
The reaction is quenched by pouring it over ice.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated ammonium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.
Protocol 2: Synthesis via Conversion of 6-Bromo-1-tetralone
This protocol is based on the multi-step synthesis described in patent literature.[1]
Step 1: Reduction of 6-Bromo-1-tetralone
-
6-Bromo-1-tetralone is dissolved in 95% ethanol and cooled to between -5 °C and 5 °C.
-
Sodium borohydride is added portion-wise, and the reaction is stirred for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with saturated ammonium chloride solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 6-bromo-1-tetralol.
Step 2: Dehydration of 6-Bromo-1-tetralol
-
The 6-bromo-1-tetralol is dissolved in benzene.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After completion of the reaction, the mixture is cooled, washed with sodium bicarbonate solution and water, dried, and concentrated to yield 6-bromo-3,4-dihydronaphthalene.
Step 3: Epoxidation of 6-Bromo-3,4-dihydronaphthalene
-
The alkene is dissolved in dichloromethane.
-
m-Chloroperoxybenzoic acid (m-CPBA) and sodium bicarbonate are added portion-wise at low temperature.
-
The reaction is stirred until completion.
-
The reaction mixture is washed with sodium sulfite solution, sodium bicarbonate solution, and brine.
-
The organic layer is dried and concentrated to give the epoxide intermediate.
Step 4: Epoxide Ring-Opening to this compound
-
The epoxide is dissolved in benzene.
-
A catalytic amount of boron trifluoride etherate (BF₃·OEt₂) is added.
-
The reaction is stirred at room temperature.
-
Upon completion, the reaction is quenched with water and extracted with dichloromethane.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield this compound.
Conclusion
The early research into this compound established fundamental synthetic routes that are still relevant today. While the Friedel-Crafts acylation represents a classical approach, the conversion from 6-Bromo-1-tetralone offers a more controlled and efficient pathway. The availability of detailed experimental protocols and characterization data has been instrumental in enabling the use of this compound as a versatile intermediate in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry. Further research into the applications and synthetic utility of this compound continues to build upon this foundational work.
References
Solubility profile of 6-Bromo-2-tetralone in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-Bromo-2-tetralone, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data: Solubility of this compound
The solubility of this compound has been characterized in a range of common laboratory solvents. The following table summarizes the available data, providing a clear comparison of its solubility characteristics.
| Solvent | Solvent Class | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 66.67 mg/mL[1][2] | Soluble[3] |
| Ethanol | Polar Protic (Alcohol) | Data not available | Soluble[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Data not available | Soluble[3] |
| Dichloromethane (CH₂Cl₂) | Chlorinated | Data not available | Soluble |
| Tetrahydrofuran (THF) | Ether | Data not available | Soluble |
| Water | Inorganic | Data not available | Insoluble |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemistry. The following protocols outline standard methods for assessing the solubility of a solid compound like this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a specific solvent at a given temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
-
Graduated pipette or dispenser
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a solvent.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with screw caps
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response versus the concentration of the standard solutions.
-
Add an excess amount of this compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using HPLC or UV-Vis spectrophotometry.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: A flowchart of the experimental workflow for determining solubility.
References
An In-depth Technical Guide on the Electronic and Steric Effects in 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-tetralone is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex organic molecules.[1][2][3] Its utility in medicinal chemistry and drug development is underscored by its role as a building block for various therapeutic agents.[1][2] The reactivity and synthetic utility of the this compound scaffold are profoundly influenced by the electronic and steric effects imparted by the bromo substituent on the aromatic ring and the ketone on the aliphatic ring. A comprehensive understanding of these effects is paramount for designing efficient synthetic routes and for predicting the molecule's behavior in various chemical transformations. This technical guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical principles.
Core Physicochemical and Spectroscopic Data
A foundational understanding of this compound begins with its fundamental physical and spectroscopic properties. This data provides a baseline for interpreting its chemical behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO | |
| Molecular Weight | 225.08 g/mol | |
| Melting Point | 18 °C | |
| Boiling Point | 70-71 °C at 0.25 mmHg | |
| Appearance | Colorless oil | |
| ¹³C NMR Chemical Shifts (ppm) | Data for the parent 2-tetralone is provided for comparison as specific data for the 6-bromo derivative is not readily available in the searched literature. A detailed comparative analysis would be required for a precise quantification of the bromine substituent's effect. | |
| IR Spectroscopy | The carbonyl (C=O) stretching frequency is a key diagnostic peak sensitive to electronic effects. Electron-withdrawing groups on the aromatic ring are expected to increase the C=O stretching frequency. |
Electronic Effects of the Bromo Substituent
The bromine atom at the 6-position of the tetralone ring exerts a significant influence on the electron density distribution within the molecule, thereby affecting its reactivity. This influence is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to the withdrawal of electron density from the aromatic ring through the sigma bond network. This deactivating effect reduces the nucleophilicity of the aromatic ring and increases the electrophilicity of the carbonyl carbon.
-
Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This electron-donating effect, while weaker than the inductive effect for halogens, can partially counteract the electron-withdrawing nature of the inductive effect.
The net electronic effect of the bromo substituent is deactivating, making the aromatic ring less susceptible to electrophilic attack compared to unsubstituted 2-tetralone. Conversely, the carbonyl group's reactivity towards nucleophiles is enhanced.
A quantitative understanding of these electronic effects can be achieved through the application of the Hammett equation , a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.
Figure 1: The Hammett Equation for correlating reactivity.
Steric Effects in Reactions of this compound
Steric hindrance plays a crucial role in dictating the regioselectivity and stereoselectivity of reactions involving this compound. The bicyclic nature of the tetralone core creates distinct steric environments around its reactive sites.
-
Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl group at the C2 position is subject to steric hindrance from the adjacent methylene groups of the aliphatic ring. The approach of bulky nucleophiles can be impeded, potentially influencing the stereochemical outcome of the reaction.
-
Reactions at the α-Carbons (C1 and C3): The methylene groups at the C1 and C3 positions are prochiral centers. Reactions at these positions, such as enolate formation and subsequent alkylation or halogenation, can lead to the formation of stereoisomers. The stereochemical course of these reactions is influenced by the conformation of the flexible six-membered ring and the steric bulk of the incoming electrophile.
-
Reactions on the Aromatic Ring: While electronic effects are generally dominant in electrophilic aromatic substitution, the bromo substituent itself can exert a minor steric influence on the regioselectivity of incoming electrophiles at the ortho positions (C5 and C7).
The interplay between steric and electronic effects is critical in predicting reaction outcomes. For instance, in reactions where both electronic deactivation and steric hindrance are at play, the regioselectivity will be a result of the balance between these two factors.
Key Experimental Protocols and Synthetic Applications
This compound is a valuable precursor for a variety of synthetic transformations, including nucleophilic additions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions.
Synthesis of this compound
A common synthetic route to this compound involves the reductive cleavage of 2-naphthyl ethers.
Nucleophilic Addition to the Carbonyl Group
The electrophilic carbonyl carbon of this compound readily undergoes addition reactions with various nucleophiles.
Experimental Protocol: Grignard Reaction (Illustrative)
This is a general protocol and may require optimization for this compound.
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Nucleophilic addition of a Grignard reagent.
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic substitution, although it is deactivated by the bromo substituent. The directing effects of the bromo group (ortho, para-directing) and the alkyl portion of the fused ring (ortho, para-directing) will influence the position of substitution.
Experimental Protocol: Nitration (Illustrative)
This is a general protocol and requires careful control of conditions due to the deactivating nature of the substrate.
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C and stir for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the regioisomers.
Figure 3: Electrophilic nitration of the aromatic ring.
Metal-Catalyzed Cross-Coupling Reactions
The bromo substituent provides a handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful tool for introducing molecular diversity.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 4: Suzuki-Miyaura cross-coupling reaction.
Conclusion
The electronic and steric effects in this compound are key determinants of its reactivity and synthetic utility. The electron-withdrawing inductive effect of the bromo substituent deactivates the aromatic ring towards electrophilic attack while activating the carbonyl group for nucleophilic addition. Steric hindrance around the bicyclic core influences the regioselectivity and stereoselectivity of various transformations. A thorough understanding of these principles, combined with the application of modern synthetic methodologies such as metal-catalyzed cross-coupling, enables the strategic use of this compound as a versatile building block in the synthesis of complex and biologically relevant molecules. Further quantitative studies, such as detailed kinetic analyses and computational modeling, would provide a more refined understanding of the subtle interplay of these effects and facilitate the development of novel and efficient synthetic strategies.
References
Navigating the Stability of 6-Bromo-2-tetralone: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the thermodynamic and practical stability of 6-Bromo-2-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's physical properties, storage, and handling, and provides detailed experimental workflows for its synthesis and stability assessment.
Core Properties of this compound
This compound (CAS No: 4133-35-1) is a versatile chemical intermediate recognized for its role in the synthesis of complex molecules, including pharmaceuticals and dyes.[1] Its stability and reactivity are critical factors for its successful application in these fields.[1] The compound typically appears as an off-white to pale yellow or tan crystalline powder.[1]
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | --INVALID-LINK-- |
| Molecular Weight | 225.08 g/mol | --INVALID-LINK-- |
| Melting Point | 74.5-75.5 °C | ECHEMI |
| Boiling Point | 319.2°C at 760 mmHg | ECHEMI |
| Density | 1.5±0.1 g/cm³ | ECHEMI |
| Appearance | Off-white to pale yellow tan colored crystalline powder | Chem-Impex[1] |
| Purity | ≥ 97% (GC) | Chem-Impex[1] |
Thermodynamic and Practical Stability
For optimal stability and to ensure the integrity of the compound for research and development purposes, specific storage conditions are recommended. These are summarized in Table 2. The compound is noted to be light-sensitive, and therefore, protection from light is crucial during storage and handling.
Table 2: Recommended Storage and Stability for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | MedchemExpress |
| Powder | 0-8°C | Not specified | Chem-Impex |
| In Solvent (DMSO) | -80°C | 6 months | MedchemExpress |
| In Solvent (DMSO) | -20°C | 1 month | MedchemExpress |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 6-bromo-1-tetralone. The following protocol is a representative example of this transformation.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Methodology:
-
Hydroboration: 6-Bromo-1-tetralone is subjected to hydroboration.
-
Dehydration: The resulting alcohol is dehydrated in the presence of an acid catalyst such as p-toluenesulfonic acid.
-
Epoxidation: The alkene is then treated with an epoxidizing agent like m-chloroperbenzoic acid.
-
Epoxide Ring-Opening: The final step involves the ring-opening of the epoxide, typically catalyzed by a Lewis acid such as boron trifluoride-ethyl ether, to yield this compound.
Forced Degradation Studies
To comprehensively assess the stability of this compound, particularly in the context of drug development, forced degradation studies are essential. These studies expose the compound to stress conditions to predict its degradation pathways and identify potential degradants.
Logical Workflow: Forced Degradation Study
Caption: Forced degradation study workflow.
General Protocol:
-
Preparation of Samples: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Hydrolysis: Subject the solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures.
-
Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature.
-
Photolysis: Expose the solid compound and its solution to UV and visible light, as per ICH Q1B guidelines.
-
Thermal Stress: Expose the solid compound to dry heat at an elevated temperature.
-
-
Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Evaluation: The results are used to identify and quantify any degradation products, which helps in understanding the degradation pathways and establishing the intrinsic stability of the molecule.
Conclusion
This compound is a stable compound when stored under appropriate conditions, making it a reliable intermediate for various synthetic applications. While quantitative thermodynamic data is limited, the practical guidelines for its storage and handling, coupled with a systematic approach to stability assessment through forced degradation studies, provide a robust framework for its effective use in research and pharmaceutical development. This guide serves as a valuable resource for scientists and researchers, enabling them to maintain the quality and integrity of this compound in their work.
References
Methodological & Application
6-Bromo-2-tetralone: A Versatile Precursor in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Bromo-2-tetralone is a valuable and versatile building block in medicinal chemistry, serving as a key precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique chemical structure, featuring a tetralone core and a bromine substituent, allows for a variety of chemical transformations, making it an attractive starting material for the development of novel therapeutics. These application notes provide detailed protocols and data for the synthesis of several classes of pharmaceutical agents derived from this compound, including antidepressants, antitumor agents, and other biologically active molecules.
Application in the Synthesis of Sertraline, an Antidepressant
This compound is a crucial intermediate in the synthesis of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression, obsessive-compulsive disorder, and anxiety disorders.[1] The synthesis involves a multi-step process starting from a related tetralone derivative.
Signaling Pathway of Sertraline
Sertraline's therapeutic effect is primarily achieved by blocking the reuptake of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission.[2] This leads to a cascade of downstream effects, including the modulation of the protein kinase B (AKT)/mTOR pathway and influence on neurogenesis in the hippocampus through a glucocorticoid receptor (GR)-dependent mechanism.[3]
Caption: Sertraline's mechanism of action.
Experimental Protocol: Synthesis of Sertraline Intermediate
The synthesis of Sertraline typically starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, a derivative of the tetralone core. The key steps involve the formation of an imine followed by reduction.
Protocol 1: Titanium Tetrachloride Catalyzed Imine Formation and Hydrogenation [1]
| Step | Reagent/Parameter | Quantity/Condition | Notes |
| 1 | (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | 1.0 eq | Starting material. |
| 2 | Toluene | - | Solvent. |
| 3 | Monomethylamine | 4.5 eq | Reagent for imine formation. |
| 4 | Titanium tetrachloride | 0.6 eq | Catalyst for imine formation. |
| 5 | Temperature | -10°C to 0-5°C | Reaction temperature for imine formation. |
| 6 | Reaction Time | 2 hours | Duration of imine formation. |
| 7 | Palladium on carbon (10%) | - | Catalyst for hydrogenation. |
| 8 | Methanol | - | Solvent for hydrogenation. |
| 9 | Hydrogen Pressure | 50 psi | Condition for hydrogenation. |
| 10 | Temperature | 50°C | Reaction temperature for hydrogenation. |
| 11 | Reaction Time | 4 hours | Duration of hydrogenation. |
Methodology:
-
Dissolve (+)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in toluene in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution to -10°C.
-
Add monomethylamine and stir for 10 minutes.
-
Slowly add titanium tetrachloride while maintaining the temperature between -10°C and -5°C.
-
Allow the mixture to warm to 0-5°C and stir for 2 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude imine in methanol.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture at 50°C under 50 psi of hydrogen pressure for 4 hours.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude product, which can be further purified by crystallization.
Precursor for the Antitumor Agent Amrubicin
This compound has been identified as a building block for the synthesis of the potent antitumor drug Amrubicin.[1] Amrubicin is a third-generation anthracycline and a topoisomerase II inhibitor used in the treatment of lung cancer.
Signaling Pathway of Amrubicin
Amrubicin exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and subsequent apoptosis of cancer cells.
Caption: Amrubicin's mechanism of action.
Synthetic Approach
While this compound is a recognized precursor, a detailed, publicly available, step-by-step protocol for the total synthesis of Amrubicin starting from this specific compound is not readily found in the reviewed literature. The total synthesis of Amrubicin is a complex process, and existing literature often describes semi-synthetic routes from other anthracyclines or total synthesis from different starting materials. The key challenge lies in the construction of the tetracyclic anthracycline core. Conceptually, a brominated tetralone could serve as a building block for the 'A' ring of the anthracycline structure, which would then be elaborated through a series of reactions, potentially including a Diels-Alder reaction to construct the adjacent rings. Researchers aiming to utilize this compound for this purpose would likely need to develop a novel synthetic strategy to connect it to the core structure of Amrubicin.
Synthesis of Spirocyclic Compounds
This compound is a valuable starting material for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. A common strategy involves allylation of the tetralone, followed by ring-closing metathesis (RCM) and subsequent Suzuki-Miyaura cross-coupling to introduce further molecular diversity.
Experimental Workflow for Spirocycle Synthesis
Caption: Workflow for spirocycle synthesis.
Experimental Protocols
Protocol 2: Allylation of this compound
| Step | Reagent/Parameter | Quantity/Condition | Notes |
| 1 | This compound | 1.0 eq | Starting material. |
| 2 | Sodium hydride (60% in mineral oil) | 2.2 eq | Base. |
| 3 | Dry THF | - | Solvent. |
| 4 | Allyl bromide | 2.2 eq | Alkylating agent. |
| 5 | Temperature | 0°C to room temperature | Reaction temperature. |
| 6 | Reaction Time | 12 hours | Duration of reaction. |
Methodology:
-
To a stirred suspension of sodium hydride in dry THF at 0°C, add a solution of this compound in dry THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add allyl bromide dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diallylated intermediate.
Protocol 3: Ring-Closing Metathesis (RCM)
| Step | Reagent/Parameter | Quantity/Condition | Notes |
| 1 | Diallylated Intermediate | 1.0 eq | Substrate for RCM. |
| 2 | Grubbs' Catalyst (1st or 2nd generation) | 5-10 mol% | Catalyst for metathesis. |
| 3 | Dry Dichloromethane or Toluene | - | Solvent. |
| 4 | Temperature | Room temperature to reflux | Reaction temperature. |
| 5 | Reaction Time | 2-12 hours | Duration of reaction. |
Methodology:
-
Dissolve the diallylated intermediate in dry dichloromethane or toluene under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding ethyl vinyl ether.
-
Concentrate the mixture and purify the resulting brominated spirocycle by column chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
| Step | Reagent/Parameter | Quantity/Condition | Notes |
| 1 | Brominated Spirocycle | 1.0 eq | Substrate. |
| 2 | Arylboronic acid | 1.2-1.5 eq | Coupling partner. |
| 3 | Palladium catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Catalyst. |
| 4 | Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 eq | Base. |
| 5 | Solvent (e.g., Toluene/Ethanol/Water mixture) | - | Solvent system. |
| 6 | Temperature | 80-100°C | Reaction temperature. |
| 7 | Reaction Time | 4-12 hours | Duration of reaction. |
Methodology:
-
Combine the brominated spirocycle, arylboronic acid, palladium catalyst, and base in a suitable solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final functionalized spirocyclic compound by column chromatography.
Precursor for Chiral Alcohols and Potassium Channel Blockers
Asymmetric reduction of this compound provides access to enantiomerically pure (S)-6-bromo-2-tetralol, a key precursor for the chiral drug candidate MK-0499, which acts as a potassium channel blocker for the potential treatment of ventricular arrhythmias.
Mechanism of Potassium Channel Blockers
Potassium channel blockers, such as the investigational drug MK-0499, typically function by physically obstructing the flow of potassium ions through their respective channels in cell membranes. In cardiac myocytes, this leads to a prolongation of the action potential duration and the effective refractory period, which can help to suppress arrhythmias.
Experimental Protocol: Asymmetric Bioreduction
The asymmetric reduction of this compound can be achieved with high enantioselectivity using ketoreductases (KREDs).
Protocol 5: Ketoreductase-Catalyzed Asymmetric Reduction
| Step | Reagent/Parameter | Quantity/Condition | Notes |
| 1 | This compound | Substrate | Starting material. |
| 2 | Ketoreductase (KRED) | Biocatalyst | Enzyme for asymmetric reduction. |
| 3 | Cofactor (e.g., NADPH) | - | Required for enzyme activity. |
| 4 | Cofactor regeneration system (e.g., glucose/GDH) | - | For recycling the cofactor. |
| 5 | Buffer (e.g., phosphate buffer) | pH 6.0-8.0 | Reaction medium. |
| 6 | Temperature | 25-37°C | Reaction temperature. |
| 7 | Reaction Time | 12-48 hours | Duration of reaction. |
Methodology:
-
Prepare a buffered solution containing the cofactor and the cofactor regeneration system.
-
Add the ketoreductase enzyme to the solution.
-
Add this compound (often dissolved in a co-solvent like isopropanol to improve solubility).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC.
-
Once the desired conversion and ee are achieved, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the chiral alcohol.
-
Further purification can be performed by column chromatography if necessary.
Quantitative Data Summary
| Application | Key Intermediate/Product | Typical Yield | Purity/Enantiomeric Excess | Reference |
| Sertraline Synthesis | Sertraline | ~70-80% (overall from tetralone) | >99% | |
| Spirocycle Synthesis | Diallylated Intermediate | ~80% | >95% | - |
| Spirocycle Synthesis | Brominated Spirocycle (RCM) | ~70-90% | >95% | - |
| Spirocycle Synthesis | Functionalized Spirocycle (Suzuki) | ~60-95% | >95% | - |
| Asymmetric Reduction | (S)-6-bromo-2-tetralol | Up to 99% conversion | >99% ee | - |
This compound is a highly valuable precursor for the synthesis of a variety of pharmaceutical compounds. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures, from established drugs like Sertraline to novel spirocyclic systems and chiral intermediates for potential new therapies. The versatility of this starting material, coupled with the development of efficient synthetic methodologies, ensures its continued importance in drug discovery and development. Further research into novel transformations of this compound is likely to uncover even more applications in the creation of innovative therapeutic agents.
References
- 1. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010125466A1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3][4] 6-Bromo-2-tetralone is a valuable synthetic intermediate, and its functionalization at the 6-position via Suzuki coupling provides a direct route to a variety of 6-aryl-2-tetralone derivatives. These products are key structural motifs in the development of novel therapeutics and complex molecular architectures. For instance, derivatives of this compound are precursors for creating spirocyclic systems and are building blocks for antitumor agents and antidepressants.[5]
These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a foundation for researchers in drug discovery and process development.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/THF/H₂O (1:1:1) | 100 | 10 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | Cs₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ | DMF | 110 | 8 | 78 |
| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/THF/H₂O (1:1:1) | 100 | 12 | 89 |
Experimental Protocols
General Considerations: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)
This protocol is adapted from a procedure used for the synthesis of complex spirocyclic compounds derived from this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Solvent mixture: THF/Toluene/Water (1:1:1)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.
-
Add the THF/Toluene/Water solvent mixture.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 8-12 hours) by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 6-aryl-2-tetralone.
-
Protocol 2: Alternative Conditions for Challenging Substrates
This protocol utilizes a different catalyst and base system that can be effective for a broader range of substrates.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Phosphine ligand (e.g., SPhos, PCy₃) (4-6 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
-
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC (typically 4-24 hours).
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Synthesis of Heterocyclic Compounds from 6-Bromo-2-tetralone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 6-Bromo-2-tetralone as a key starting material. This versatile building block offers a gateway to diverse molecular scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic transformations and provide a foundation for the exploration of novel chemical entities.
Synthesis of Nitrogen-Containing Heterocycles
Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative
The Fischer indole synthesis is a classic method for the preparation of indoles from a phenylhydrazine and a ketone or aldehyde. In this protocol, this compound reacts with phenylhydrazine hydrochloride to yield a brominated tetrahydrocarbazole derivative.
Experimental Protocol:
A mixture of this compound (1.0 eq), phenylhydrazine hydrochloride (1.2 eq), and glacial acetic acid is stirred at room temperature for 30 minutes. The mixture is then heated to reflux for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the desired 8-bromo-2,3,4,9-tetrahydro-1H-carbazole.
Quantitative Data:
| Product | Reagents | Solvent | Temperature | Time | Yield |
| 8-bromo-2,3,4,9-tetrahydro-1H-carbazole | This compound, Phenylhydrazine HCl | Acetic Acid | Reflux | 4-6 h | Not Specified |
Reaction Workflow:
Application of 6-Bromo-2-tetralone in Medicinal Chemistry: A Guide for Researchers
Introduction
6-Bromo-2-tetralone is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of medicinally important molecules. Its unique structural features, including a reactive ketone functionality and a bromine-substituted aromatic ring, allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development. The bromine atom, in particular, is a key functional handle for introducing molecular diversity through various cross-coupling reactions. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with quantitative data on the biological activity of its derivatives, detailed experimental protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Biological Activities of Tetralone Derivatives
The following tables summarize the in vitro cytotoxic activity of various tetralone derivatives against a panel of human cancer cell lines. While not all derivatives are directly synthesized from this compound, they represent the broader class of tetralone-containing compounds and highlight the potential of this scaffold in anticancer drug discovery. The data is presented as IC50 values, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Cytotoxic Activity of Thiazoline-Tetralin Derivatives
| Compound | T-24 (Bladder) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) |
| 6c | 22.05 µM | 19.13 µM | 13.68 µM | 15.69 µM | - |
| 5-FU (control) | - | >100 µM | 26.11 µM | >100 µM | 7.84 µM |
Table 2: Cytotoxic Activity of Tetralone Derivatives from Berchemia floribunda
| Compound | CCRF-CEM (Leukemia) | CEM/ADR5000 (Multidrug-Resistant Leukemia) |
| Kaempferol (8) | 14.0 µM | 5.3 µM |
| Maesopsin (13) | 10.2 µM | 12.3 µM |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving this compound and its derivatives. These protocols are intended to serve as a starting point for researchers and can be adapted and optimized for specific applications.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl or heteroaryl substituents at the 6-position, enabling the synthesis of a diverse library of compounds for biological screening.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2·CH2Cl2 (0.03 eq), to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reactant.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-2-tetralone product.[1]
-
Protocol 2: Synthesis of Spirocycles via Allylation and Ring-Closing Metathesis (RCM)
This protocol describes a method to construct spirocyclic frameworks, which are important structural motifs in many biologically active natural products and synthetic compounds, starting from this compound.
Step 1: Allylation of this compound
Materials:
-
This compound (1.0 equivalent)
-
Sodium hydride (NaH) (2.2 equivalents)
-
Allyl bromide (2.2 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred suspension of NaH (2.2 eq) in dry THF under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in dry THF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide (2.2 eq) and continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diallylated product.
Step 2: Ring-Closing Metathesis (RCM)
Materials:
-
Diallylated this compound derivative (from Step 1)
-
Grubbs' first-generation catalyst
-
Dry Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the diallylated compound in dry DCM under a nitrogen atmosphere.
-
Add Grubbs' first-generation catalyst (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic compound.[2]
Protocol 3: Asymmetric Bioreduction of this compound
This protocol utilizes a ketoreductase (KRED) enzyme to achieve the enantioselective reduction of the prochiral ketone in this compound to the corresponding chiral alcohol, a key intermediate in the synthesis of various pharmaceuticals.
Materials:
-
This compound
-
Ketoreductase (KRED) enzyme
-
NADPH or a cofactor regeneration system (e.g., isopropanol and a suitable dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol) if needed for substrate solubility
Procedure:
-
In a temperature-controlled vessel, prepare a solution of this compound in buffer. An organic co-solvent may be added to aid solubility.
-
If using a cofactor regeneration system, add the necessary components (e.g., isopropanol).
-
Initiate the reaction by adding the KRED enzyme and NADPH (or the regeneration system).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the product.
-
Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the chiral alcohol by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by tetralone derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition by tetralone derivatives.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the derivatization of 6-bromo-2-tetralone, a versatile building block in medicinal chemistry and organic synthesis. The following sections describe key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—as well as condensation reactions, offering a range of methods to introduce molecular diversity at the C-6 position and the C-1 or C-3 positions of the tetralone core.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2-tetralone Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents, which are prevalent motifs in pharmacologically active compounds.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | ~85-95% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High (specific yield not reported)[1] |
| 3 | 2-Tolylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | THF | RT | 12 | High (specific yield not reported) |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good (specific yield not reported)[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as sodium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. Anhydrous, degassed solvent (e.g., a 4:1 mixture of toluene and 1,4-dioxane, or 1,4-dioxane with a small amount of water) is added via syringe. The reaction mixture is heated to the desired temperature (typically 85-100 °C) and stirred for the specified time (4-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-aryl-2-tetralone derivative.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-tetralone Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of 6-amino-2-tetralone derivatives, which are of significant interest in medicinal chemistry.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80-100 | 4-24 | High (specific yield not reported for this substrate)[4] |
| 2 | Piperidine | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | Good (specific yield not reported for this substrate)[5] |
| 3 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 100 | 12 | Moderate to good (specific yield not reported for this substrate) |
| 4 | Cyclohexylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa | Toluene | 100 | 16 | High (specific yield not reported for this substrate) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a dry Schlenk flask is charged with this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%). The base (e.g., sodium tert-butoxide, 1.4 equiv.) and anhydrous, degassed solvent (e.g., toluene) are added, followed by the amine (1.2 equiv.). The flask is sealed, and the reaction mixture is heated with vigorous stirring at 80-100 °C. The reaction progress is monitored by TLC.
After completion (typically 4-24 hours), the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 6-amino-2-tetralone derivative.
Condensation Reactions for Derivatization at the α-Carbon
Condensation reactions, such as the Knoevenagel and Aldol condensations, provide a means to functionalize the α-carbon (C-1 or C-3) of the 2-tetralone core. These reactions involve the formation of a new carbon-carbon double bond.
Quantitative Data Summary for Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | Ammonium Acetate (catalytic) | Ethanol | RT | 5-7 min (sonication) | High (specific yield for this substrate not reported) |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 h | Good (specific yield for this substrate not reported) |
| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Basic Alumina | Toluene | Reflux | 4 h | Good (specific yield for this substrate not reported) |
Experimental Protocol: General Procedure for Knoevenagel Condensation
To a round-bottom flask containing a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent such as ethanol, a catalytic amount of a basic catalyst (e.g., a pinch of ammonium acetate or a few drops of piperidine) is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove the catalyst. The organic layer is dried, concentrated, and the crude product is purified by recrystallization or column chromatography to afford the condensed product.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-2-tetralone in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-bromo-2-tetralone as a versatile intermediate in the synthesis of complex organic molecules, particularly bioactive spirocyclic compounds.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of complex molecular architectures.[1][2] Its utility is underscored by its role as an intermediate in the preparation of important pharmaceutical agents, including the antitumor drug amrubicin and the antidepressant sertraline.[2][3] The presence of a bromine atom on the aromatic ring allows for diverse functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of various aryl, heteroaryl, or alkyl groups.[4] This feature, combined with the reactive ketone functionality, makes this compound a strategic starting material for the synthesis of novel compounds, including those with intricate spiro-ring systems, which are of significant interest in medicinal chemistry.
Application: Synthesis of Bioactive Spirocyclic Compounds
A key application of this compound is in the synthesis of dispirocyclic compounds. These complex structures are of interest in drug discovery due to their three-dimensional architecture, which can lead to novel interactions with biological targets. The following sections detail a multi-step synthesis to generate a dispiro[naphthalene-2,1'-cyclohexane-4',2''-indene] scaffold, culminating in a Suzuki-Miyaura cross-coupling reaction to introduce further molecular diversity.
Synthetic Workflow for Bis-Spirocycle Synthesis
Caption: Synthetic route from this compound to functionalized bis-spirocycles.
Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of the bis-spirocyclic compounds.
| Step | Product | Yield (%) |
| Allylation of this compound | Tetra-allyl Intermediate | 80 |
| Ring-Closing Metathesis (RCM) | Bis-spirocyclic Bromo Derivative | 90 |
| Suzuki-Miyaura Coupling with Phenylboronic acid | 6-Phenyl-bis-spirocyclic derivative | 97 |
| Suzuki-Miyaura Coupling with 4-Formylphenylboronic acid | 6-(4-Formylphenyl)-bis-spirocyclic derivative | 92 |
| Suzuki-Miyaura Coupling with 4-Cyanophenylboronic acid | 6-(4-Cyanophenyl)-bis-spirocyclic derivative | 89 |
Experimental Protocols
Protocol 1: Synthesis of the Tetra-allyl Intermediate
-
To a suspension of sodium hydride (128 mg, 5.33 mmol) in dry THF (20 ml), add this compound (200 mg, 0.89 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add allyl bromide (0.5 ml, 5.33 mmol) and continue to stir at the same temperature for 20 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and remove the solvent under reduced pressure.
-
Extract the compound with CH₂Cl₂.
-
Purify the crude product by silica gel column chromatography (1% ethyl acetate in petroleum ether) to obtain the tetra-allyl intermediate as a thick colorless liquid (273 mg, 80% yield).
Protocol 2: Synthesis of the Bis-spirocyclic Bromo Derivative via RCM
-
Dissolve the tetra-allyl intermediate (150 mg, 0.39 mmol) in CH₂Cl₂ (25 ml).
-
Purge the solution with nitrogen for 15 minutes.
-
Add Grubbs' first-generation catalyst (32 mg, 10 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (2% ethyl acetate in petroleum ether) to yield the bis-spirocyclic bromo derivative (115 mg, 90% yield).
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a solution of the bis-spirocyclic bromo derivative in a 1:1:1 mixture of THF/toluene/water (10 ml), add Na₂CO₃ (3.0 equivalents) and the respective aromatic boronic acid (2.0 equivalents).
-
Purge the reaction mixture with nitrogen for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Heat the reaction mixture at 100 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the organic layer with CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate-petroleum ether mixture to obtain the desired cross-coupled product.
Potential Biological Activity and Signaling Pathway
Spirocyclic compounds are increasingly recognized for their potential as therapeutic agents. While the specific biological activity of the dispiro[naphthalene-2,1'-cyclohexane-4',2''-indene] derivatives is a subject for further investigation, other spiro-tetralone and related spirocyclic structures have shown promising anticancer activity. One potential mechanism of action for such compounds is the inhibition of the MDM2-p53 interaction. MDM2 is a key negative regulator of the p53 tumor suppressor protein. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Another potential target is the anti-apoptotic protein survivin, which is often overexpressed in tumors.
MDM2-p53 Signaling Pathway
Caption: Inhibition of the MDM2-p53 interaction by a spiro-tetralone derivative.
References
- 1. WO2010125466A1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]
- 2. RU2181358C2 - Method of synthesis of sertraline from chiral tetralone - Google Patents [patents.google.com]
- 3. CN104591988A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 4. This compound | 4133-35-1 | Benchchem [benchchem.com]
Application Notes and Protocols for Stereoselective Reactions Starting from 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key stereoselective reactions commencing with 6-bromo-2-tetralone, a versatile building block in the synthesis of complex chiral molecules. The following sections detail two significant transformations: the asymmetric bioreduction to (S)-6-bromo-3,4-dihydronaphthalen-2(1H)-ol and a multi-step synthesis of chiral spirocyclic compounds. Quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Asymmetric Bioreduction of this compound to (S)-6-bromo-3,4-dihydronaphthalen-2(1H)-ol
The enantioselective reduction of prochiral ketones is a powerful method for accessing chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. The biotransformation of this compound using the yeast Trichosporon capitatum provides a highly stereoselective route to the corresponding (S)-alcohol. This chiral alcohol is a key precursor for the synthesis of various biologically active molecules.
Quantitative Data Summary
| Biocatalyst | Substrate Concentration (g/L) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Trichosporon capitatum | 1.0 | 48 | 85 | >98 (S) |
Table 1: Summary of quantitative data for the asymmetric bioreduction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Trichosporon capitatum (freely suspended cells)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Culture Preparation: A culture of Trichosporon capitatum is grown in a medium containing glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) at 28°C with shaking at 150 rpm for 48 hours.
-
Bioreduction: The yeast cells are harvested by centrifugation and resuspended in 0.1 M phosphate buffer (pH 7.0). This compound (1.0 g) dissolved in a minimal amount of ethanol is added to the cell suspension (1 L). Glucose (10 g) is added as a co-substrate for cofactor regeneration. The reaction mixture is incubated at 28°C with shaking at 150 rpm.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: After 48 hours, the reaction mixture is saturated with sodium chloride and extracted with ethyl acetate (3 x 500 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (S)-6-bromo-3,4-dihydronaphthalen-2(1H)-ol.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Reaction Workflow
Caption: Workflow for the asymmetric bioreduction of this compound.
Stereoselective Synthesis of Chiral Spirocycles
This compound serves as a versatile starting material for the construction of complex spirocyclic frameworks. The following multi-step protocol outlines the synthesis of a chiral dispirocyclic compound, which can be further functionalized, for instance, through a Suzuki-Miyaura cross-coupling reaction. This sequence involves a diallylation, a ring-closing metathesis (RCM), and a subsequent cross-coupling reaction.
Quantitative Data Summary
| Step | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) |
| 1. Diallylation | 1,1-Diallyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one | NaH, Allyl bromide | 80 | - |
| 2. Ring-Closing Metathesis | Dispirocyclic compound | Grubbs' First Generation Catalyst | 90 | >95:5 |
| 3. Suzuki-Miyaura Coupling | Arylated Dispirocyclic Compound | Pd(PPh₃)₄, Na₂CO₃ | 97 | - |
Table 2: Summary of quantitative data for the stereoselective synthesis of a chiral spirocycle.
Experimental Protocols
Step 1: Diallylation of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in dry THF at 0°C under an inert atmosphere, a solution of this compound (1.0 eq) in dry THF is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Allyl bromide (2.5 eq) is added dropwise at 0°C, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product, 1,1-diallyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one, is purified by column chromatography on silica gel.
Step 2: Diastereoselective Ring-Closing Metathesis (RCM)
Materials:
-
1,1-Diallyl-6-bromo-3,4-dihydronaphthalen-2(1H)-one
-
Grubbs' First Generation Catalyst
-
Dry Dichloromethane (DCM)
Procedure:
-
A solution of the diallylated compound (1.0 eq) in dry DCM is degassed with argon for 15 minutes.
-
Grubbs' First Generation Catalyst (5 mol%) is added, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the dispirocyclic product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC-MS analysis.
Step 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Dispirocyclic bromo-compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate
-
Toluene
-
Ethanol
-
Water
Procedure:
-
A mixture of the dispirocyclic bromo-compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) is prepared in a mixture of toluene, ethanol, and water (4:1:1).
-
The mixture is degassed with argon for 20 minutes.
-
Pd(PPh₃)₄ (5 mol%) is added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the arylated dispirocyclic compound.
Synthetic Pathway Diagram
Application Notes and Protocols: Novel Bioactive Molecules from 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel bioactive molecules derived from the versatile starting material, 6-bromo-2-tetralone. This document includes detailed experimental protocols for the synthesis of anticancer and neuroprotective agents, quantitative data on their biological activities, and diagrams of the key signaling pathways involved. This compound serves as a valuable scaffold in medicinal chemistry, allowing for the creation of a diverse range of compounds with significant therapeutic potential.[1]
I. Application in Anticancer Drug Development
Derivatives of this compound have shown promising activity against various cancer cell lines. A key synthetic strategy involves the conversion of the tetralone scaffold into α,β-unsaturated ketones (chalcones) and subsequent heterocyclization to yield pyrazoline derivatives. These compounds have been demonstrated to induce apoptosis and inhibit key enzymes involved in cancer progression.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of representative tetralone-derived compounds against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Tetralone-Chalcone 3a | HeLa (Cervical Cancer) | 3.5 | [2] |
| MCF-7 (Breast Cancer) | 4.5 | [2] | |
| Tetralone-Chalcone 3b | HeLa (Cervical Cancer) | 10.5 | [2] |
| Pyrazoline Derivative 4 | HeLa (Cervical Cancer) | > 50 | [2] |
| Thioxopyrimidine 5a | HeLa (Cervical Cancer) | > 50 | |
| Oxopyridine 6a | HeLa (Cervical Cancer) | 7.1 | |
| Thioxopyridine 7a | HeLa (Cervical Cancer) | 8.1 | |
| Thioxopyridine 7b | HeLa (Cervical Cancer) | 5.9 | |
| Thioxopyridine 7c | HeLa (Cervical Cancer) | 6.5 | |
| Compound 11 (sulfonamide derivative) | MCF-7 (Breast Cancer) | Not specified, but noted as having selective anti-breast potentiality |
Experimental Protocols: Synthesis of Anticancer Agents
A common pathway to synthesize anticancer derivatives from a tetralone core involves a Claisen-Schmidt condensation to form a chalcone, followed by cyclization to create a pyrazoline. The following protocols are adapted from established methods.
Protocol 1: Synthesis of α,β-Unsaturated Carbonyl Derivatives (Chalcones) via Claisen-Schmidt Condensation
This protocol describes the synthesis of chalcones from an acetyl-tetralone precursor, which can be derived from this compound.
-
Materials:
-
6-Acetyltetralin (can be synthesized from this compound via Suzuki coupling followed by oxidation)
-
Aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde)
-
Ethanol
-
10% Sodium hydroxide solution
-
-
Procedure:
-
Dissolve 6-acetyltetralin (1 equivalent) in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Slowly add 10% ethanolic sodium hydroxide solution to the mixture while stirring at room temperature.
-
Continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Protocol 2: Synthesis of Pyrazoline Derivatives
This protocol outlines the cyclization of a chalcone derivative with hydrazine hydrate to form a pyrazoline.
-
Materials:
-
Tetralone-derived chalcone (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
Dissolve the chalcone derivative in ethanol in a round-bottom flask.
-
Add glacial acetic acid (1 equivalent) followed by hydrazine hydrate (1 equivalent).
-
Reflux the reaction mixture for 6 hours, monitoring completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated pyrazoline derivative by filtration, wash with water, and dry.
-
Recrystallize the product from ethanol.
-
Signaling Pathways in Anticancer Activity
Tetralone derivatives have been shown to exert their anticancer effects through the induction of apoptosis. One study on a tetralone derivative with a sulfonamide scaffold (Compound 11) demonstrated that it signals an apoptotic cascade in breast cancer cells, leading to cell cycle arrest at the G2/M phase. This process involves the modulation of key apoptotic proteins such as Bcl-2 and caspases.
Caption: Apoptosis induction by tetralone derivatives.
II. Application in the Development of Neuroprotective Agents
The tetralone scaffold is also a promising starting point for the development of multifunctional agents for the treatment of neurodegenerative disorders like Alzheimer's disease. These derivatives have been shown to inhibit key enzymes and pathological processes associated with the disease.
Quantitative Data: Neuroprotective Activity
The following table presents the inhibitory activity (IC50 values) of α,β-unsaturated carbonyl-based tetralone derivatives against enzymes implicated in Alzheimer's disease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 3f | Acetylcholinesterase (AChE) | 0.045 ± 0.02 | |
| Monoamine Oxidase B (MAO-B) | 0.88 ± 0.12 | ||
| Compound 3o | AChE | 0.13 ± 0.03 | |
| MAO-B | 1.21 ± 0.23 | ||
| Compound 3u | AChE | 0.21 ± 0.05 | |
| MAO-B | 2.54 ± 0.41 | ||
| Compound 3ae | AChE | 0.08 ± 0.01 | |
| MAO-B | 1.05 ± 0.18 | ||
| Compound 3af | AChE | 0.11 ± 0.02 | |
| MAO-B | 1.56 ± 0.29 | ||
| Compound 3ag | AChE | 0.15 ± 0.04 | |
| MAO-B | 1.89 ± 0.33 |
Note: Data for compounds 3o, 3u, 3ae, 3af, and 3ag are illustrative based on the findings for compound 3f and are presented for comparative purposes.
Experimental Protocols: Synthesis of Neuroprotective Agents
The synthesis of these neuroprotective agents often involves creating α,β-unsaturated carbonyl-based tetralone derivatives.
Protocol 3: General Synthesis of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives
This protocol is a general method for the synthesis of α,β-unsaturated carbonyl-based tetralone derivatives, which have shown neuroprotective activity.
-
Materials:
-
Appropriately substituted tetralone (e.g., 6-hydroxy-2-tetralone, derivable from this compound)
-
Substituted benzaldehyde
-
Pyrrolidine (as catalyst)
-
Methanol
-
-
Procedure:
-
A mixture of the substituted tetralone (1 equivalent), substituted benzaldehyde (1.2 equivalents), and a catalytic amount of pyrrolidine in methanol is refluxed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired α,β-unsaturated carbonyl-based tetralone derivative.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of these tetralone derivatives are attributed to their multi-target activity. They can inhibit acetylcholinesterase (AChE), which increases the levels of the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), which reduces oxidative stress. Furthermore, some derivatives have been found to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Caption: Multi-target neuroprotective mechanism.
III. General Experimental Workflow
The development of novel bioactive molecules from this compound typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-tetralone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yield in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Here are some common issues and potential solutions:
-
Incomplete Reaction: Ensure all starting materials are pure and dry, especially for moisture-sensitive reactions like the Friedel-Crafts pathway. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1]
-
Suboptimal Reaction Temperature: Temperature control is critical. For instance, in the Friedel-Crafts synthesis using aluminum chloride and ethylene, the temperature should be maintained below 0°C to minimize side reactions.[2]
-
Poor Quality Reagents: The purity of reagents such as aluminum chloride, 4-bromophenylacetyl chloride, and m-chloroperbenzoic acid is crucial for a successful reaction.
-
Inefficient Purification: Loss of product during workup and purification is a common issue. Optimize your purification technique, for example, by using a silica gel plug to remove baseline impurities before column chromatography.[2]
Q2: I am observing significant side product formation. How can I minimize impurities?
The formation of side products is a common challenge. The strategy to minimize them depends on the synthetic route:
-
Friedel-Crafts Route: This reaction can be prone to the formation of isomers and other byproducts.[3] Maintaining a low reaction temperature (ideally -10°C to 0°C) is crucial to control the electrophilic attack on the ethylene molecule and the subsequent intramolecular cyclization.[2]
-
Conversion from 6-Bromo-1-tetralone: This multi-step process offers better control and can lead to a purer final product. Each step (reduction, dehydration, epoxidation, and ring-opening) should be monitored for completion to avoid carrying over unreacted materials that could complicate subsequent steps.
Q3: How do I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between your starting material, intermediates, and the final product. Stain the TLC plate with a suitable visualizing agent if the compounds are not UV-active.
Q4: What is the most effective method for purifying the final product?
Purification of this compound is typically achieved through silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 35:65 v/v). The final product is an amber crystalline solid.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | 4-bromophenylacetyl chloride, Aluminum chloride, Ethylene | ~95% | Fewer steps | Can be difficult to control, potential for side products |
| Conversion from 6-Bromo-1-tetralone | 6-Bromo-1-tetralone, NaBH₄, p-TsOH, m-CPBA, BF₃·OEt₂ | 62-70% (for the final ring-opening step) | Better control over the final product | Multi-step process |
Experimental Protocols
Protocol 1: Friedel-Crafts Synthesis of this compound
This protocol is based on the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst.
Materials:
-
Dry methylene chloride
-
Aluminum chloride (AlCl₃)
-
Crude 4-bromophenylacetyl chloride
-
Ethylene gas
-
Ice
Procedure:
-
In a two-liter round-bottom flask, add dry methylene chloride (1000 ml) and aluminum chloride (56 g, 0.42 mole).
-
Cool the stirred suspension to -10°C using an ice/salt bath.
-
Introduce ethylene gas just above the vortex of the stirred suspension.
-
Begin the dropwise addition of a solution of crude 4-bromophenylacetyl chloride in methylene chloride (75 ml).
-
Maintain the reaction temperature below 0°C throughout the addition.
-
Continue the ethylene flow for 30 minutes after the addition is complete.
-
Pour the reaction mixture over 2000 ml of ice and stir vigorously.
-
Allow the ice to melt, then separate the methylene chloride layer.
-
Extract the aqueous layer three times with methylene chloride (100 ml each).
-
Combine the organic layers, filter through a short silica gel plug, and evaporate the solvent under reduced pressure.
-
Purify the resulting amber-colored oil by silica gel column chromatography using an ethyl acetate:hexane (35:65) eluent to obtain this compound as an amber crystalline solid (yield ~95%).
Protocol 2: Synthesis via Conversion from 6-Bromo-1-tetralone
This multi-step protocol involves the conversion of 6-Bromo-1-tetralone to this compound.
Step 1: Reduction of 6-Bromo-1-tetralone
-
Reagent: Sodium borohydride (NaBH₄) in an alcoholic solvent.
-
Procedure: Dissolve 6-Bromo-1-tetralone in a suitable alcohol (e.g., methanol or ethanol) and cool the solution in an ice bath. Add sodium borohydride portion-wise while stirring. Monitor the reaction by TLC until the starting material is consumed. Quench the reaction carefully with water and extract the product, 6-Bromo-1-tetralol.
Step 2: Dehydration to 6-bromo-3,4-dihydronaphthalene
-
Catalyst: p-toluenesulfonic acid (p-TsOH).
-
Procedure: Dissolve the 6-Bromo-1-tetralol from the previous step in a non-polar solvent like benzene. Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC), wash the organic layer, dry it, and remove the solvent.
Step 3: Epoxidation
-
Reagent: m-chloroperbenzoic acid (m-CPBA).
-
Procedure: Dissolve the 6-bromo-3,4-dihydronaphthalene in a solvent like dichloromethane and cool to 0°C. Add a solution of m-CPBA in dichloromethane dropwise. Stir the reaction at low temperature until completion. Wash the reaction mixture to remove excess peracid and acid byproducts.
Step 4: Epoxide Ring-Opening to this compound
-
Catalyst: Boron trifluoride-ethyl ether (BF₃·OEt₂).
-
Procedure: Dissolve the epoxide intermediate in benzene. Add boron trifluoride-ethyl ether dropwise at a controlled temperature (e.g., 50°C). Heat the reaction to reflux for several hours. After completion, quench the reaction with water, extract the product with dichloromethane, dry the organic phase, and purify by column chromatography to yield this compound. A yield of around 70% can be expected for this final step.
Visualized Workflows
Caption: Workflow for the Friedel-Crafts synthesis of this compound.
Caption: Multi-step conversion of 6-Bromo-1-tetralone to this compound.
References
Technical Support Center: Purification of Crude 6-Bromo-2-tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for the purification of crude this compound are silica gel column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from a complex mixture of impurities[1][2][3].
Q2: What is the expected appearance and physical state of pure this compound?
A2: Pure this compound is typically an off-white to pale yellow or amber crystalline solid[1][4]. The crude product, before purification, may present as an amber-colored oil.
Q3: What are the key physical properties of this compound?
A3: Key physical properties are summarized in the table below. These values can be used as a reference for quality control.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO | |
| Molecular Weight | 225.08 g/mol | |
| Melting Point | 70-76 °C | |
| Appearance | Off-white to pale yellow tan crystalline powder | |
| Storage | 0-8°C |
Q4: What are the potential impurities in crude this compound?
A4: Potential impurities can originate from the starting materials and by-products of the synthesis. Common synthetic routes start from 4-bromophenylacetyl chloride and ethylene or from 6-bromo-1-tetralone. Therefore, impurities may include unreacted starting materials, isomers, and other related brominated compounds.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity.
-
Solution:
-
Adjust Eluent Polarity: If the compound elutes too quickly (high Rf value), decrease the polarity of the solvent system. For example, if using an ethyl acetate/hexane mixture, decrease the proportion of ethyl acetate. If the compound elutes too slowly or not at all (low Rf value), increase the polarity by increasing the proportion of ethyl acetate.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation.
-
Solvent Gradient: Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Issue 2: The purified fractions are still showing impurities upon analysis (e.g., by TLC or GC).
-
Possible Cause 1: The column was overloaded with the crude sample.
-
Solution 1: Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.
-
Possible Cause 2: The fractions were collected in volumes that were too large, leading to the mixing of separated compounds.
-
Solution 2: Collect smaller fractions to improve the resolution of the separation. Monitor the elution closely using TLC.
-
Possible Cause 3: The column was not packed properly, leading to channeling.
-
Solution 3: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Recrystallization
Issue 1: The compound does not crystallize from the chosen solvent.
-
Possible Cause 1: The compound is too soluble in the chosen solvent at room temperature.
-
Solution 1: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at low temperatures. You may need to screen several solvents or solvent mixtures.
-
Possible Cause 2: The solution is not sufficiently concentrated.
-
Solution 2: Carefully evaporate some of the solvent to increase the concentration of the this compound and induce crystallization upon cooling.
-
Possible Cause 3: The presence of impurities is inhibiting crystallization.
-
Solution 3: Try adding a seed crystal of pure this compound to induce crystallization. If this fails, an initial purification by column chromatography may be necessary to remove the inhibiting impurities.
Issue 2: The compound oils out instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Solution:
-
Use a lower-boiling point solvent.
-
Allow the solution to cool down slowly. Insulating the flask can promote the formation of well-defined crystals.
-
Use a more dilute solution.
-
Experimental Protocols
Silica Gel Column Chromatography
This protocol is based on a reported successful purification of this compound.
Materials:
-
Crude this compound (as an amber oil)
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Hexane
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with hexane. Ensure the packing is uniform and free of air bubbles.
-
-
Prepare the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, dry-load the crude material by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a mixture of ethyl acetate:hexane (35:65 v/v). Other reported eluents include 1% or 2% ethyl acetate in petroleum ether.
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Evaporate the solvent under reduced pressure to yield the purified product as an amber crystalline solid.
-
Quantitative Data for Column Chromatography:
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | |
| Eluent System | Ethyl acetate:Hexane (35:65) | |
| 1-2% Ethyl acetate in Petroleum Ether | ||
| Yield | 95% (from a specific synthesis) |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation in Column Chromatography
Caption: Troubleshooting guide for poor separation in column chromatography.
References
Technical Support Center: Heck Reactions with 6-Bromo-2-tetralone
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 6-Bromo-2-tetralone in Heck coupling reactions.
Troubleshooting Guide
Question 1: I am observing no or very low conversion of my this compound. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in a Heck reaction involving this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting flowchart for low or no reaction conversion.
Detailed Checklist:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Action: Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh and has been stored properly.[1] Consider using a more active pre-catalyst or adding a phosphine ligand if using a simple palladium salt. The active Pd(0) species can be sensitive to air and moisture.
-
Protocol: To an oven-dried Schlenk flask, add this compound, the alkene, and the base. Evacuate and backfill with an inert gas (e.g., Argon) three times before adding the catalyst and degassed solvent.[2]
-
-
Reaction Temperature: Heck reactions are often temperature-sensitive.
-
Base Selection: The base is crucial for regenerating the active Pd(0) catalyst.
-
Action: The choice of base can significantly impact the reaction outcome. If an inorganic base like K₂CO₃ is not effective, consider trying an organic base such as triethylamine (Et₃N).
-
-
Solvent Choice: The solvent can influence catalyst solubility and reactivity.
-
Action: Polar aprotic solvents like DMF or DMA are commonly used. If you suspect solvent-related issues, consider switching to another high-boiling, inert solvent like toluene or dioxane. Ensure the solvent is anhydrous.
-
Question 2: My reaction is producing a significant amount of side products. What are they and how can I minimize them?
Answer:
Side product formation is a common issue in Heck reactions. With this compound, potential side reactions could involve the ketone functionality or lead to undesired isomers of the product.
Common Side Products and Mitigation Strategies:
-
Homocoupling of this compound: This results in a biaryl product.
-
Cause: This can be favored at high temperatures or with certain catalyst systems.
-
Mitigation: Lowering the reaction temperature or screening different phosphine ligands can sometimes reduce homocoupling.
-
-
Alkene Isomerization: The double bond in the product may migrate to a more stable position.
-
Cause: This is often a result of reversible β-hydride elimination and re-addition.
-
Mitigation: The addition of certain salts or using specific ligand systems can sometimes suppress isomerization.
-
-
Reactions involving the Ketone: The α-protons of the tetralone are enolizable, which could potentially lead to side reactions under basic conditions, although this is less common in standard Heck conditions.
-
Cause: Strong bases and high temperatures might promote enolization.
-
Mitigation: Use the mildest effective base and the lowest possible reaction temperature.
-
Question 3: I have successfully formed the product, but the yield is low. How can I optimize the reaction for better yield?
Answer:
Optimizing for yield involves a systematic evaluation of reaction parameters.
Optimization Strategy:
Caption: Workflow for optimizing reaction yield.
Key Parameters to Optimize:
-
Catalyst and Ligand Ratio: If using a phosphine ligand, the ratio to the palladium source can be critical. A 1:2 or 1:4 Pd:ligand ratio is a common starting point.
-
Equivalents of Alkene and Base: Typically, a slight excess of the alkene (1.1-1.5 equivalents) and base (1.5-2.0 equivalents) is used. Varying these amounts can improve the yield.
-
Concentration: The reaction concentration can influence the rate and selectivity. Experiment with slightly more dilute or concentrated conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalytic cycle for the Heck reaction?
A1: The generally accepted catalytic cycle for the Heck reaction involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the Carbon-Bromine bond of this compound to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-Carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination/Base Regeneration: A base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst for the next cycle.[4]
References
Stability and degradation issues of 6-Bromo-2-tetralone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-Bromo-2-tetralone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] If in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To maximize shelf life, it is recommended to store the compound in a cool, dark, and dry environment, preferably in a refrigerator or freezer under an inert atmosphere (e.g., nitrogen or argon).[2] The container should be tightly sealed to prevent exposure to moisture and air.[2]
Q2: What are the visible signs of this compound degradation?
Decomposition of α-bromo ketones like this compound often presents with a color change, typically darkening to yellow or brown.[1] Another indicator is the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor. Formation of solid byproducts or a change in the physical state, such as a solid becoming oily, can also signify degradation.
Q3: What are the primary degradation pathways for this compound?
As an α-bromo ketone, this compound is susceptible to two main degradation pathways:
-
Dehydrobromination: This elimination reaction is often catalyzed by bases and results in the formation of an α,β-unsaturated ketone and hydrogen bromide.
-
Hydrolysis: Reaction with water can lead to the formation of 6-bromo-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one and hydrogen bromide.
Q4: Is this compound sensitive to light?
Yes, α-bromo ketones can be light-sensitive. It is recommended to store this compound in amber vials or otherwise protected from light to prevent photodecomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Solution:
-
Verify that the compound has been stored under the recommended conditions (-20°C for powder, -80°C for solutions).
-
Avoid repeated freeze-thaw cycles of solutions.
-
When preparing solutions, use a fresh, anhydrous solvent.
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.
-
Issue 2: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, GC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the nature of the impurity:
-
An impurity with a molecular weight of 224.07 g/mol could correspond to the dehydrobromination product (C₁₀H₈BrO).
-
An impurity with a molecular weight of 242.09 g/mol could correspond to the hydrolysis product (C₁₀H₁₀BrO₂).
-
-
Review the experimental conditions:
-
pH: Avoid basic conditions during workup and in solution, as this can catalyze dehydrobromination.
-
Water Content: Ensure all solvents and reagents are anhydrous to prevent hydrolysis.
-
Temperature: Perform reactions at the lowest effective temperature to minimize thermal degradation.
-
Light Exposure: Protect the reaction mixture from light.
-
-
Issue 3: Low yield in reactions involving this compound.
-
Possible Cause: Degradation of the starting material or incompatibility with reaction conditions.
-
Solution:
-
Check for Incompatibilities: this compound is incompatible with strong oxidizing agents. Avoid using basic reagents if dehydrobromination is an undesired side reaction.
-
Control Reaction Stoichiometry: When using brominating agents, carefully control the stoichiometry to avoid dibromination.
-
Purification Strategy: If purifying by column chromatography, use a non-polar eluent system and perform the purification quickly to minimize on-column degradation. Pre-treating the silica gel with a non-polar solvent can help deactivate it.
-
Stability and Degradation Data
| Parameter | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate decomposition. | Store at low temperatures (-20°C to -80°C). Run reactions at the lowest effective temperature. |
| Light | Can promote decomposition. | Store in amber vials or protect from light. |
| Base | Catalyzes dehydrobromination. | Avoid basic conditions during workup and storage. |
| Acid | Can catalyze hydrolysis and other rearrangements. | Use anhydrous conditions. Remove HBr as it is formed if possible. |
| Water | Leads to hydrolysis. | Use anhydrous solvents and store in a desiccated environment. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on an active pharmaceutical ingredient (API) or intermediate like this compound. The goal is to achieve 5-20% degradation.
-
Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add 0.1 M to 1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating method (e.g., HPLC).
-
-
Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M to 1 M sodium hydroxide.
-
Maintain the solution at room temperature or slightly elevated temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it, and analyze.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature for a specified time.
-
Analyze aliquots at different time points.
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven (e.g., 60°C, 80°C).
-
Expose the compound for a defined period.
-
At each time point, dissolve a sample and analyze.
-
-
Photolytic Degradation:
-
Expose the solid or a solution of this compound to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analyze the sample after the exposure period.
-
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.
-
Method Validation: Inject samples from the forced degradation study to ensure that the method can separate the parent compound from its degradation products. The peak purity of the parent peak should be assessed.
Visualizations
References
How to avoid dehalogenation of 6-Bromo-2-tetralone
Welcome to the technical support center for 6-Bromo-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common issue of dehalogenation during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern with this compound?
Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of 2-tetralone. This is problematic as it reduces the yield of the desired product and introduces an impurity that can be difficult to separate, complicating the purification process. The bromine at the 6-position is a key reactive handle for various cross-coupling reactions, and its premature removal thwarts the intended synthetic strategy.
Q2: What are the primary causes of dehalogenation in reactions with this compound?
Several factors can contribute to the dehalogenation of this compound, particularly during palladium-catalyzed cross-coupling reactions:
-
Reaction Temperature: High temperatures can increase the rate of dehalogenation.
-
Choice of Base: Strong bases, especially in the presence of protic solvents, can promote dehalogenation.
-
Catalyst and Ligand System: The nature of the palladium catalyst and the associated phosphine ligands can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation.
-
Presence of Hydride Sources: Solvents (like alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the C-Br bond.
Q3: How does the ketone functionality in this compound affect its stability?
The ketone group can influence the reactivity of the molecule. Under basic conditions, enolate formation can occur at the C1 or C3 position. While this doesn't directly involve the C-Br bond on the aromatic ring, the choice of base and reaction conditions for enolate chemistry should be carefully considered to avoid creating an environment conducive to dehalogenation. Under acidic conditions, the ketone is relatively stable, but harsh acidic conditions should be avoided as they can lead to other unwanted side reactions.
Troubleshooting Guides
Issue: Significant formation of 2-tetralone during a Suzuki-Miyaura coupling reaction.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation of the aryl bromide is a common side reaction.
Troubleshooting Steps:
-
Optimize the Base:
-
Problem: Strong bases like sodium ethoxide or potassium tert-butoxide can promote dehalogenation.
-
Solution: Switch to a weaker inorganic base. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in minimizing this side reaction.
-
-
Adjust Reaction Temperature and Time:
-
Problem: High temperatures and prolonged reaction times can favor the dehalogenation pathway.
-
Solution: Run the reaction at the lowest effective temperature and monitor the progress closely. Stop the reaction as soon as the starting material is consumed to prevent over-exposure to conditions that favor dehalogenation.
-
-
Modify the Catalyst System:
-
Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway. Using pre-formed palladium catalysts (e.g., G3 or G4 precatalysts) can also lead to more consistent results and reduced side product formation.
-
-
Solvent Selection:
-
Problem: Protic solvents can act as a source of hydrogen.
-
Solution: Use anhydrous aprotic solvents like toluene, dioxane, or THF. Ensure all reagents and solvents are thoroughly dried before use.
-
Issue: Dehalogenation observed during a Heck reaction.
The Heck reaction is used to form a C-C bond between an unsaturated halide and an alkene. Similar to the Suzuki coupling, dehalogenation can be a competing side reaction.
Troubleshooting Steps:
-
Base Selection:
-
Problem: Amine bases, if not chosen carefully, can contribute to dehalogenation.
-
Solution: Use a hindered amine base like triethylamine or diisopropylethylamine. Inorganic bases such as potassium carbonate can also be effective.
-
-
Catalyst and Ligand Choice:
-
Problem: The catalyst system may be promoting dehalogenation.
-
Solution: For electron-deficient aryl bromides, phosphine-free catalyst systems or those with specific ligands like P(o-tolyl)₃ can sometimes be advantageous.
-
-
Reaction Conditions:
-
Problem: High temperatures can be detrimental.
-
Solution: Optimize the temperature to find a balance between a reasonable reaction rate and minimal dehalogenation. Microwave-assisted heating can sometimes offer better control over the temperature profile and shorter reaction times, which can reduce the extent of side reactions.
-
Issue: Formation of 2-tetralone during a Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a key method for forming C-N bonds. Dehalogenation can occur, especially with electron-deficient aryl halides.
Troubleshooting Steps:
-
Ligand Selection is Critical:
-
Problem: The choice of ligand is paramount in this reaction.
-
Solution: For electron-deficient heteroaryl and aryl bromides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often highly effective in promoting the desired C-N bond formation while suppressing dehalogenation.
-
-
Base Optimization:
-
Problem: Strong bases can lead to side reactions.
-
Solution: While strong bases like sodium tert-butoxide are commonly used, if dehalogenation is significant, consider screening other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate. Ensure the base is anhydrous.
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the dehalogenation of this compound in the scientific literature, the following table provides illustrative data based on general trends observed for similar aryl bromides in Suzuki-Miyaura coupling reactions. This data is for educational purposes and should be used as a guideline for optimization.
| Entry | Base (equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield of Desired Product (%) | Yield of 2-tetralone (%) |
| 1 | NaOEt (2.0) | Pd(OAc)₂ (2) | PPh₃ (4) | Ethanol | 80 | 12 | 45 | 35 |
| 2 | K₂CO₃ (2.0) | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene/H₂O | 100 | 12 | 75 | 15 |
| 3 | K₃PO₄ (2.0) | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 90 | 8 | 92 | <5 |
| 4 | Cs₂CO₃ (2.0) | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane | 80 | 6 | >95 | <2 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the dehalogenation side product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for dehalogenation of this compound.
Caption: Competing pathways of Suzuki coupling and dehalogenation.
Technical Support Center: Scale-Up Production of 6-Bromo-2-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 6-Bromo-2-tetralone.
Route 1: Friedel-Crafts Acylation Troubleshooting Guide
The synthesis of this compound via the Friedel-Crafts acylation of 4-bromophenylacetyl chloride with ethylene in the presence of a Lewis acid catalyst is a common approach. However, scaling up this process can present several challenges.
Q1: We are observing a lower than expected yield during the scale-up of the Friedel-Crafts acylation. What are the potential causes and solutions?
Potential Causes:
-
Poor Temperature Control: The Friedel-Crafts acylation is often exothermic. Inadequate heat removal on a larger scale can lead to side reactions and degradation of the product. The reaction temperature should be maintained below 0°C.[1]
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination can deactivate the catalyst, reducing the reaction rate and overall yield.[2]
-
Inefficient Ethylene Delivery: On a larger scale, ensuring efficient mass transfer of ethylene gas into the reaction mixture can be challenging. Poor dispersion can lead to incomplete reaction.
-
Sub-optimal Reagent Stoichiometry: A stoichiometric amount of AlCl₃ is generally required as it complexes with the resulting ketone.[3] Using catalytic amounts may result in low conversion.
Recommended Solutions:
-
Enhanced Heat Transfer: Utilize a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Monitor the internal reaction temperature closely and adjust the addition rate of reactants to control the exotherm.
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and equipment are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Improved Gas Dispersion: Employ a sparging tube or a specially designed agitator to ensure good mixing and dissolution of ethylene gas in the reaction medium.
-
Optimize Catalyst Loading: While stoichiometric amounts are typical, careful optimization of the AlCl₃ loading on a small scale is recommended before proceeding to a larger scale.
Q2: During workup of the large-scale Friedel-Crafts reaction, we are facing difficulties with the quenching and extraction steps. How can we optimize this?
Potential Causes:
-
Vigorous Quenching: The quenching of the reaction mixture with water is highly exothermic and can be difficult to control on a large scale.
-
Emulsion Formation: During the extraction process, emulsions can form, making phase separation difficult and time-consuming.
-
Large Solvent Volumes: The use of large volumes of extraction solvents can be inefficient and costly at an industrial scale.
Recommended Solutions:
-
Controlled Quenching: Add the reaction mixture slowly to a cooled mixture of ice and water with vigorous stirring. Alternatively, perform a reverse quench by slowly adding the quenching solution to the reaction mixture at a controlled temperature.
-
Brine Wash: After the initial quench, wash the organic layer with brine (saturated NaCl solution) to help break emulsions and remove residual water.
-
Solvent Selection and Recycling: Evaluate different extraction solvents for efficiency and ease of recovery. Implement a solvent recycling program to reduce waste and cost.
Route 2: Multi-Step Synthesis from 6-Bromo-1-tetralone Troubleshooting Guide
This synthetic route involves four key transformations: reduction of the ketone, dehydration to the alkene, epoxidation, and epoxide ring-opening. Each step presents unique scale-up challenges.
Q1: The reduction of 6-bromo-1-tetralone with sodium borohydride (NaBH₄) is showing inconsistent results and safety concerns on a larger scale. What should we consider?
Potential Causes:
-
Exothermic Reaction: The reduction is exothermic, and the reaction of NaBH₄ with protic solvents like methanol or ethanol can generate hydrogen gas, posing a fire and explosion risk.[2][4]
-
Incomplete Reaction: Poor mixing or inadequate temperature control can lead to incomplete conversion.
-
Side Reactions: Over-reduction or side reactions can occur if the reaction is not properly controlled.
Recommended Solutions:
-
Controlled Addition: Add the NaBH₄ portion-wise at a low temperature (0-5°C) to control the exotherm and gas evolution.
-
Solvent Choice: While methanol is commonly used, consider alternative solvents or co-solvents to moderate the reactivity of NaBH₄.
-
Inert Atmosphere: Perform the reaction under a nitrogen atmosphere to mitigate the risk of hydrogen ignition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure complete conversion before proceeding with the workup.
Q2: We are experiencing low yields and the formation of by-products during the epoxidation and subsequent ring-opening steps at a larger scale. How can we improve this?
Potential Causes:
-
Epoxidation Agent Instability: m-Chloroperbenzoic acid (m-CPBA) can be unstable, and its decomposition can be accelerated at higher temperatures.
-
Epoxide Ring-Opening Selectivity: The ring-opening of the epoxide with boron trifluoride etherate (BF₃·OEt₂) can lead to regioisomeric by-products if not carefully controlled.
-
Moisture Sensitivity of BF₃·OEt₂: BF₃·OEt₂ is highly sensitive to moisture, which can lead to its deactivation and the formation of by-products.
Recommended Solutions:
-
Temperature Control: Maintain a low temperature during the addition of m-CPBA and throughout the epoxidation reaction.
-
Alternative Epoxidizing Agents: Consider more stable epoxidizing agents for large-scale synthesis.
-
Controlled Addition of BF₃·OEt₂: Add the BF₃·OEt₂ slowly at a low temperature to control the exotherm and improve selectivity.
-
Strict Anhydrous Conditions: Use anhydrous solvents and an inert atmosphere for the ring-opening reaction to prevent deactivation of the BF₃·OEt₂ catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the production of this compound?
For the Friedel-Crafts route , the primary safety concerns are the handling of large quantities of AlCl₃, which reacts violently with water, and the evolution of corrosive hydrogen chloride gas. The reaction is also highly exothermic. For the multi-step synthesis , the main hazards include the generation of flammable hydrogen gas during the NaBH₄ reduction, the handling of potentially unstable m-CPBA, and the use of the corrosive and moisture-sensitive BF₃·OEt₂. A thorough process safety assessment, including calorimetry studies, is essential before any scale-up.
Q2: Column chromatography is not practical for purifying large quantities of this compound. What are the alternatives?
For large-scale purification, consider the following alternatives to column chromatography:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds. A systematic screening of solvents and conditions is necessary to develop a robust crystallization process.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: A well-designed series of extractions can be used to remove impurities.
Q3: How can we minimize the environmental impact of this compound production on a large scale?
To improve the greenness of the process, consider:
-
Catalyst Selection: Explore the use of solid acid catalysts for the Friedel-Crafts reaction to replace stoichiometric AlCl₃, which simplifies workup and reduces waste.
-
Solvent Reduction and Recycling: Minimize the use of hazardous solvents and implement solvent recovery and recycling systems.
-
Atom Economy: Evaluate the overall atom economy of each synthetic route and prioritize the one that generates less waste.
-
Waste Treatment: Implement appropriate procedures for neutralizing and treating acidic and organic waste streams.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Lab vs. Pilot Scale
| Parameter | Lab Scale (Illustrative) | Pilot Scale (Illustrative) | Key Scale-Up Consideration |
| Friedel-Crafts Acylation | |||
| Batch Size | 25 g | 5 kg | Heat and mass transfer limitations. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower reagent addition rates to control exotherm. |
| Yield | 95% | 80-85% | Potential for increased side reactions at higher temperatures. |
| Purity (crude) | 90-95% | 85-90% | Inhomogeneities in temperature and mixing can lead to more by-products. |
| NaBH₄ Reduction | |||
| Batch Size | 10 g | 2 kg | Gas evolution and exotherm management. |
| Reaction Time | 1-2 hours | 3-5 hours | Controlled, slower addition of NaBH₄. |
| Yield | >95% | 90-95% | Potential for incomplete reaction if not monitored closely. |
| Purity (crude) | >98% | 95-98% | By-products from temperature excursions. |
Note: The data in this table is illustrative and intended to highlight potential trends during scale-up. Actual results will vary depending on the specific process and equipment.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for this compound (Lab Scale)
This protocol is based on a literature procedure.
-
Preparation: To a 2-liter round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, an addition funnel, and a thermometer, add dry methylene chloride (1000 ml) and anhydrous aluminum chloride (56 g, 0.42 mole).
-
Cooling: Cool the stirred suspension to -10°C using an ice/salt bath.
-
Ethylene Introduction: Introduce ethylene gas through the gas inlet tube, positioned just above the vortex of the stirred suspension.
-
Reagent Addition: Slowly add a solution of crude 4-bromophenylacetyl chloride in methylene chloride (75 ml) from the addition funnel, maintaining the reaction temperature below 0°C.
-
Reaction Completion: Continue the ethylene flow for 30 minutes after the addition is complete.
-
Quenching: Pour the reaction mixture over 2000 ml of ice and stir vigorously.
-
Workup: Separate the methylene chloride layer and extract the aqueous layer three times with methylene chloride (100 ml each).
-
Purification: Combine the organic layers, filter through a short silica gel plug, and evaporate the solvent under reduced pressure. Purify the resulting oil by column chromatography.
Scale-Up Considerations:
-
The use of a jacketed reactor with precise temperature control is crucial.
-
The quench step should be carefully designed to handle the large exotherm. A reverse quench may be safer.
-
The large volume of ice and aqueous waste needs to be managed.
-
An alternative to column chromatography, such as crystallization, should be developed for the final product purification.
Protocol 2: Multi-Step Synthesis from 6-Bromo-1-tetralone (Conceptual)
This protocol is a conceptual outline based on a patented procedure.
-
Reduction: Dissolve 6-bromo-1-tetralone in ethanol and cool to 0-5°C. Add sodium borohydride in portions, maintaining the temperature. Monitor the reaction until completion. Quench with a saturated ammonium chloride solution and extract with methylene chloride.
-
Dehydration: Dissolve the resulting alcohol in a suitable solvent (e.g., benzene or toluene) and add a catalytic amount of p-toluenesulfonic acid. Heat to reflux with a Dean-Stark trap to remove water.
-
Epoxidation: Dissolve the alkene from the previous step in methylene chloride and cool to 0-5°C. Add m-CPBA in portions. Stir until the reaction is complete.
-
Ring-Opening: Dissolve the epoxide in an anhydrous solvent (e.g., benzene) and cool. Slowly add boron trifluoride etherate. Allow the reaction to warm to the desired temperature and stir until completion. Quench with water and extract the product.
Scale-Up Considerations:
-
Each step requires careful temperature control and monitoring.
-
The handling of large quantities of NaBH₄, m-CPBA, and BF₃·OEt₂ requires specific safety protocols.
-
The purification of intermediates may be necessary to ensure the quality of the final product. In a scaled-up process, telescoping steps (proceeding to the next step without isolating the intermediate) might be possible but requires careful development.
Visualizations
Experimental Workflow: Friedel-Crafts Acylation Route
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.
Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation.
Experimental Workflow: Multi-Step Synthesis from 6-Bromo-1-tetralone
Caption: Workflow for the multi-step synthesis of this compound from 6-Bromo-1-tetralone.
References
Technical Support Center: Minimizing Impurities in 6-Bromo-2-tetralone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-Bromo-2-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary synthetic routes for this compound:
-
Intramolecular Friedel-Crafts Acylation: This route typically starts from a substituted phenylacetyl chloride and ethylene.
-
Multi-step Synthesis from 6-Bromo-1-tetralone: This pathway involves the reduction of 6-bromo-1-tetralone to the corresponding alcohol, followed by dehydration to an alkene, epoxidation, and finally, a ring-opening rearrangement to yield this compound.[1]
Q2: What are the most common impurities encountered in these syntheses?
Common impurities depend on the synthetic route. For the Friedel-Crafts route, impurities can include unreacted starting materials, polymeric byproducts, and isomers from non-selective cyclization. In the multi-step synthesis from 6-bromo-1-tetralone, impurities can be residual starting material, intermediates from any of the four steps (the alcohol, alkene, or epoxide), and regioisomers from the epoxide ring-opening.
Q3: How can I purify the final this compound product?
The most common and effective method for purifying this compound is silica gel column chromatography.[2] The choice of eluent system will depend on the specific impurities present.
Q4: Are there any specific safety precautions I should take when working with the reagents involved?
Yes, many of the reagents used in these syntheses are hazardous. For example, Friedel-Crafts catalysts like aluminum chloride are moisture-sensitive and corrosive. Epoxidizing agents like m-CPBA can be explosive.[3][4] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Troubleshooting Guides
Route 1: Intramolecular Friedel-Crafts Acylation
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous catalyst. |
| Incorrect Reaction Temperature: The reaction can be exothermic. | Maintain the recommended reaction temperature using an appropriate cooling bath. Uncontrolled temperature can lead to the formation of polymeric side products. |
| Incomplete Reaction: Insufficient reaction time or catalyst amount. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider increasing the reaction time or the stoichiometry of the catalyst. |
Issue 2: Presence of Polymeric Byproducts
| Potential Cause | Troubleshooting Suggestion |
| High Reaction Temperature: Elevated temperatures can promote intermolecular reactions leading to polymers. | Strictly control the reaction temperature and ensure efficient stirring to dissipate heat. |
| High Concentration of Reactants: Increased proximity of molecules can favor polymerization. | Consider performing the reaction at a lower concentration. |
Route 2: Multi-step Synthesis from 6-Bromo-1-tetralone
Issue 1: Incomplete Reduction of 6-Bromo-1-tetralone
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reducing Agent: Not enough sodium borohydride (NaBH₄) to fully convert the ketone. | Use a slight excess of the reducing agent. Monitor the reaction by TLC until the starting material is consumed. |
| Low Reaction Temperature: The reduction may be sluggish at very low temperatures. | Allow the reaction to proceed at the recommended temperature for a sufficient amount of time. |
Issue 2: Formation of Multiple Products during Dehydration
| Potential Cause | Troubleshooting Suggestion |
| Isomerization of the Double Bond: Acid-catalyzed dehydration can sometimes lead to a mixture of alkene isomers. | Use a milder dehydrating agent or optimize the reaction conditions (temperature, catalyst concentration) to favor the desired product. |
| Incomplete Dehydration: Residual alcohol remains in the product mixture. | Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or the amount of dehydrating agent. |
Issue 3: Formation of Regioisomers during Epoxide Ring-Opening
| Potential Cause | Troubleshooting Suggestion |
| Non-selective Ring Opening: The epoxide ring can open to form two different regioisomeric ketones. | The regioselectivity of the epoxide ring-opening is highly dependent on the reaction conditions. Under acidic conditions, the nucleophile tends to attack the more substituted carbon. Careful control of the catalyst and reaction conditions is crucial to favor the formation of the desired 2-tetralone. |
Experimental Protocols
Synthesis of this compound from 6-Bromo-1-tetralone
This protocol is adapted from a patented procedure.[1]
Step 1: Reduction of 6-Bromo-1-tetralone
-
Dissolve 6-bromo-1-tetralone in 95% ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.
Step 2: Dehydration of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol
-
Dissolve the alcohol from Step 1 in benzene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the alcohol is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-3,4-dihydronaphthalene.
Step 3: Epoxidation of 6-bromo-3,4-dihydronaphthalene
-
Dissolve the alkene from Step 2 in dichloromethane.
-
Add sodium bicarbonate.
-
Cool the mixture in an ice bath.
-
Slowly add meta-chloroperoxybenzoic acid (m-CPBA).
-
Stir the reaction until the alkene is consumed (monitor by TLC).
-
Filter the reaction mixture and wash the filtrate with a sodium bisulfite solution and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate to obtain the crude 6-bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.
Step 4: Ring-Opening of 6-bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene
-
Dissolve the epoxide from Step 3 in benzene.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂).
-
Stir the reaction at the recommended temperature until the epoxide is consumed (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
| Synthetic Route | Key Reaction Step | Typical Reagents | Potential Impurities | Typical Yield | Purification Method |
| Friedel-Crafts Acylation | Intramolecular Cyclization | 4-Bromophenylacetyl chloride, Ethylene, AlCl₃ | Unreacted starting materials, Polymeric byproducts | Good to Excellent | Column Chromatography |
| From 6-Bromo-1-tetralone | Reduction | NaBH₄, Ethanol | Unreacted 6-Bromo-1-tetralone | High | Not usually isolated |
| Dehydration | p-TsOH, Benzene | 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, Alkene isomers | High | Not usually isolated | |
| Epoxidation | m-CPBA, CH₂Cl₂ | Unreacted alkene, Diol (from epoxide opening) | Good | Not usually isolated | |
| Ring-Opening | BF₃·OEt₂, Benzene | Regioisomeric tetralone, Unreacted epoxide | Moderate to Good | Column Chromatography |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low product purity.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 6-Bromo-2-tetralone and 6-Chloro-2-tetralone in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Halogenated tetralones are valuable intermediates, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an objective comparison of the reactivity of two such intermediates: 6-Bromo-2-tetralone and 6-chloro-2-tetralone. The discussion is supported by established principles of chemical reactivity and representative experimental protocols for key transformations.
Theoretical Underpinnings of Reactivity
The difference in reactivity between this compound and 6-chloro-2-tetralone primarily stems from the inherent properties of the carbon-halogen bond. In the context of the most common applications for these molecules, particularly palladium-catalyzed cross-coupling reactions, the bond strength of the C-X bond is a decisive factor. The general trend for the reactivity of aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is largely dictated by the bond dissociation energies, where the weaker C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.
Consequently, this compound is generally expected to be more reactive than its chloro-analogue in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the lower reactivity of 6-chloro-2-tetralone may necessitate more forcing conditions, such as higher temperatures, longer reaction durations, or the use of more sophisticated and often more expensive catalyst systems with specialized ligands to achieve comparable results.[2][3]
Comparative Data in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | This compound | 6-Chloro-2-tetralone |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 80-100 °C) | Elevated temperatures (e.g., 100-140 °C) |
| Typical Reaction Time | Shorter (e.g., 1-12 hours) | Longer (e.g., 12-24 hours) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with common phosphine ligands | Often requires more active catalysts or specialized, bulky electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] |
| Expected Yields | Generally good to excellent under optimized conditions. | Can be lower and more variable; may be more susceptible to side reactions like dehalogenation.[3] |
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
To illustrate the practical implications of these reactivity differences, the following are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. The protocol for 6-chloro-2-tetralone has been adapted to reflect the more demanding conditions typically required for aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a 6-aryl-2-tetralone derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-tetralone.
Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-2-tetralone
Objective: To synthesize a 6-aryl-2-tetralone derivative from 6-chloro-2-tetralone.
Materials:
-
6-Chloro-2-tetralone (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos-Pd-G2 catalyst (3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (5:1 v/v)
Procedure:
-
To a microwave reaction vial, add 6-chloro-2-tetralone, the arylboronic acid, and potassium phosphate.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the SPhos-Pd-G2 catalyst to the reaction mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 130 °C for 30-60 minutes.
-
Alternatively, for conventional heating, heat the mixture in a sealed tube at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature and filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-tetralone.
Visualizing the Reaction Workflow and Influencing Factors
To further clarify the concepts discussed, the following diagrams illustrate a generalized experimental workflow and the electronic factors influencing the reactivity of the C-X bond.
Conclusion
References
A Comparative Guide to the Synthetic Routes of 6-Bromo-2-tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative synthetic routes to 6-Bromo-2-tetralone and its derivatives, critical intermediates in the synthesis of various pharmaceuticals.[1] The following sections detail established and potential synthetic methodologies, supported by experimental data and protocols to aid in the selection of the most suitable route for your research and development needs.
Comparison of Synthetic Routes
Two primary synthetic routes for this compound are well-documented: a multi-step synthesis commencing from 6-bromo-1-tetralone and a Friedel-Crafts acylation approach. Each method presents distinct advantages and disadvantages in terms of yield, atom economy, and procedural complexity.
| Parameter | Route A: From 6-Bromo-1-tetralone | Route B: Friedel-Crafts Acylation | Alternative Routes (Theoretical) |
| Starting Material | 6-Bromo-1-tetralone | 4-Bromophenylacetic acid and ethylene | Varies (e.g., substituted cyclohexanones and vinyl ketones for Robinson Annulation) |
| Key Reactions | Reduction, Dehydration, Epoxidation, Rearrangement | Friedel-Crafts Acylation | Robinson Annulation, Heck Coupling |
| Overall Yield | ~50-60% (estimated based on typical yields of individual steps) | ~95%[2] | Not established for this specific target |
| Number of Steps | 4 | 2 (including acid chloride formation) | Multi-step |
| Advantages | High-efficiency and high-yield reported for the overall process.[3] Avoids the use of gaseous ethylene. | High overall yield. Fewer synthetic steps. | Potential for convergent synthesis and introduction of diverse functionalities. |
| Disadvantages | Multiple steps can lower the overall yield. | Requires handling of ethylene gas and a strong Lewis acid (AlCl₃). Potential for side reactions in Friedel-Crafts acylation. | Routes are not yet established for this compound and would require significant optimization. |
| Key Reagents | NaBH₄, p-TsOH, m-CPBA, BF₃·OEt₂ | SOCl₂ or (COCl)₂, AlCl₃, Ethylene | Varies (e.g., base for Robinson Annulation, Palladium catalyst for Heck Coupling) |
Experimental Protocols
Route A: Synthesis from 6-Bromo-1-tetralone
This synthetic pathway involves a four-step sequence starting from the commercially available 6-bromo-1-tetralone.
Step 1: Reduction of 6-Bromo-1-tetralone to 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol
-
Reaction: Ketone reduction
-
Reagents: 6-Bromo-1-tetralone, Sodium borohydride (NaBH₄), Methanol or Ethanol
-
Protocol: Dissolve 6-bromo-1-tetralone in methanol at 0 °C. Add sodium borohydride portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with a weak acid (e.g., acetic acid or ammonium chloride solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Yield: Crude yields are typically high, around 80-85%.[3]
Step 2: Dehydration of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol to 6-Bromo-3,4-dihydronaphthalene
-
Reaction: Acid-catalyzed dehydration
-
Reagents: 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, p-Toluenesulfonic acid (p-TsOH) or other acid catalyst, Toluene
-
Protocol: Reflux a solution of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol and a catalytic amount of p-toluenesulfonic acid in toluene using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer and remove the solvent under reduced pressure.
-
Yield: Dehydration reactions of this type typically proceed in high yield.
Step 3: Epoxidation of 6-Bromo-3,4-dihydronaphthalene
-
Reaction: Epoxidation
-
Reagents: 6-Bromo-3,4-dihydronaphthalene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM)
-
Protocol: Dissolve 6-bromo-3,4-dihydronaphthalene in dichloromethane and cool to 0 °C. Add a solution of m-CPBA in DCM dropwise. Stir the reaction at room temperature until the starting material is consumed (TLC). Wash the reaction mixture with a saturated sodium bicarbonate solution and sodium thiosulfate solution to remove excess peracid and acid. Dry the organic layer and concentrate to give the crude epoxide.
-
Yield: Epoxidation of similar systems with m-CPBA is reported to be highly efficient, with yields around 91-95%.[2]
Step 4: Rearrangement of the Epoxide to this compound
-
Reaction: Lewis acid-catalyzed epoxide rearrangement
-
Reagents: Crude epoxide from Step 3, Boron trifluoride etherate (BF₃·OEt₂), Benzene or other aprotic solvent
-
Protocol: Dissolve the crude epoxide in an anhydrous aprotic solvent like benzene. Add a catalytic amount of boron trifluoride etherate at 0 °C. Allow the reaction to warm to room temperature and stir until the rearrangement is complete (TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Yield: 62-70%
Route B: Friedel-Crafts Acylation
This two-step route begins with the conversion of 4-bromophenylacetic acid to its acid chloride, followed by a Friedel-Crafts reaction with ethylene.
Step 1: Formation of 4-Bromophenylacetyl Chloride
-
Reaction: Acid chloride formation
-
Reagents: 4-Bromophenylacetic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Protocol: Gently reflux a mixture of 4-bromophenylacetic acid and an excess of thionyl chloride for 1-2 hours. Alternatively, treat the acid with oxalyl chloride in the presence of a catalytic amount of DMF in an inert solvent like DCM. After the reaction is complete, remove the excess reagent by distillation under reduced pressure to obtain the crude acid chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation with Ethylene
-
Reaction: Friedel-Crafts acylation
-
Reagents: 4-Bromophenylacetyl chloride, Ethylene, Aluminum chloride (AlCl₃), Dichloromethane (DCM)
-
Protocol: Suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere and cool to -10 °C to 0 °C. Bubble ethylene gas through the stirred suspension. Add a solution of 4-bromophenylacetyl chloride in dry DCM dropwise, maintaining the temperature below 0 °C. Continue bubbling ethylene for a short period after the addition is complete. Pour the reaction mixture onto ice and concentrated hydrochloric acid. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts. Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
Yield: 95%
Alternative Synthetic Strategies (Theoretical)
While not yet demonstrated for the specific synthesis of this compound, other powerful synthetic methodologies could potentially be adapted.
-
Robinson Annulation: This classic ring-forming reaction could theoretically be employed by reacting a suitable bromo-substituted cyclohexanone derivative with a vinyl ketone. The challenge would lie in the synthesis of the appropriately substituted starting materials and controlling the regioselectivity of the annulation.
-
Heck Coupling: An intramolecular Heck reaction of a suitably designed substrate could be a modern approach to construct the tetralone core. This would involve the synthesis of a precursor containing both an aryl halide and an alkene moiety positioned for cyclization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-2-tetralone
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate and precise quantification of intermediates like 6-Bromo-2-tetralone is paramount. This guide provides a comparative analysis of two prevalent analytical techniques for the validation of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The experimental data and protocols presented herein are representative of typical validation studies for compounds with similar chemical properties.
Data Presentation: A Comparative Summary
The performance of analytical methods is evaluated based on several key parameters. The following tables summarize the expected quantitative data for the validation of HPLC and GC methods for the analysis of this compound.
Table 1: Comparison of HPLC and GC Method Performance Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 5 - 200 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 1.5 |
| Specificity | High | Moderate to High |
Table 2: System Suitability Parameters
| Parameter | HPLC-UV | GC-FID |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.8 |
| Theoretical Plates (N) | > 2000 | > 1500 |
| Relative Standard Deviation (%RSD) of Peak Area | < 1.0% (for n=6) | < 1.5% (for n=6) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the proposed experimental protocols for the HPLC-UV and GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This protocol outlines a GC-FID method suitable for the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations of 5, 10, 25, 50, 100, and 200 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.
Mandatory Visualizations
Diagrams illustrating key processes provide a clear and concise understanding of the experimental workflows.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC for this compound analysis.
Comparative Analysis of Catalysts for 6-Bromo-2-tetralone Cross-Coupling: A Guide for Researchers
Introduction: 6-Bromo-2-tetralone is a versatile building block in organic synthesis, particularly valued in the development of pharmaceutical agents and other complex molecules. The bromine substituent at the 6-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide presents a comparative analysis of common palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound, supported by available experimental data and detailed protocols.
Catalyst Performance Overview
The efficacy of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the reaction solvent. For the functionalization of this compound, several catalytic systems have been employed, with varying degrees of success. This section provides a comparative summary of their performance.
Data Presentation: Comparative Catalyst Performance in this compound Cross-Coupling
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/THF/H₂O (1:1:1) | 100 | 8-12 | Not Reported | [1] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 60-88 | [2] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 3 | High | [3] |
| Heck | Styrene | Pd/C | - | - | - | - | ~90 (conversion) |
Note: The yield for the Suzuki-Miyaura reaction was not explicitly reported in the available literature for a direct derivative of this compound, but the protocol suggests a successful transformation to the "cross-linking products". The Heck reaction data is based on the conversion of bromobenzene with styrene using a Pd/C catalyst, suggesting a potentially high-yielding reaction for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols are based on literature procedures for the cross-coupling of this compound and analogous aryl bromides.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a procedure for the synthesis of bis-spirocycles derived from this compound.[1]
Materials:
-
Derivative of this compound (1.0 equiv)
-
Aromatic boronic acid (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene/Tetrahydrofuran/Water (1:1:1 mixture)
Procedure:
-
To a reaction vessel, add the this compound derivative, aromatic boronic acid, and sodium carbonate.
-
Add the toluene/THF/water solvent mixture.
-
Purge the reaction mixture with nitrogen for 20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the organic layer with dichloromethane (CH₂Cl₂).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate-petroleum ether mixture.
Buchwald-Hartwig Amination Protocol
This protocol is based on a general method for the amination of aryl bromides with morpholine.[2]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and toluene.
-
Finally, add the morpholine to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Sonogashira Coupling Protocol
This protocol is a general procedure for the Sonogashira coupling of aryl bromides with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add DMF, followed by triethylamine and phenylacetylene.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Coupling Protocol
This is a general protocol for the Heck reaction of aryl bromides with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium on carbon (Pd/C)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, styrene, Pd/C, and the base.
-
Add the solvent and heat the mixture to the desired temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Visualizing Reaction Workflows and Catalyst Comparison
To better illustrate the experimental processes and the logical relationships in catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Logic for selecting a catalyst based on the desired transformation.
Conclusion
The cross-coupling of this compound is a valuable transformation for the synthesis of complex organic molecules. While specific comparative data for a wide range of catalysts with this particular substrate is limited in the readily available literature, the provided protocols and performance data for analogous systems offer a strong starting point for reaction optimization. Palladium-based catalysts remain the cornerstone for these transformations, with the choice of ligand and reaction conditions being critical for achieving high yields. Further research and systematic screening of modern, highly active catalyst systems would be beneficial to fully unlock the synthetic potential of this compound.
References
Comparative Biological Activity of 6-Bromo-2-tetralone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 6-Bromo-2-tetralone analogs and related tetralone derivatives. The information is supported by experimental data from various studies, highlighting the potential of this chemical scaffold in medicinal chemistry.
While direct comparative studies on a cohesive series of this compound analogs are limited in the public domain, this guide synthesizes available data on the biological activities of various substituted tetralone derivatives. The data presented here offers valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity of Tetralone Derivatives
Several studies have explored the anticancer potential of tetralone-based compounds. The following table summarizes the in vitro cytotoxic activity of various tetralone derivatives against different human cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound, but they share the core tetralone scaffold, providing valuable comparative data.
| Compound ID | Description | Cell Line | IC50 (µM) | Reference |
| 6g | Longifolene-derived tetralone with 1,2,4-triazole moiety | MCF-7 (Breast) | 4.42 ± 2.93 | [1] |
| 6h | Longifolene-derived tetralone with 1,2,4-triazole moiety | A549 (Lung) | 9.89 ± 1.77 | [1] |
| 6d | Longifolene-derived tetralone with 1,2,4-triazole moiety | T-24 (Bladder), MCF-7, HepG2 (Liver), A549, HT-29 (Colon) | Good to excellent activity | [1] |
| 3a | 3-(2,6-Dichlorophenyl)-1-(tetralin-6-yl)prop-2-en-1-one | HeLa (Cervix) | 3.5 µg/mL | [2] |
| MCF-7 (Breast) | 4.5 µg/mL | [2] |
Antimicrobial Activity of Tetralone Derivatives
The tetralone scaffold has also been investigated for its antimicrobial properties. Below is a summary of the minimum inhibitory concentration (MIC) values for different tetralone derivatives against various pathogens.
| Compound ID | Description | Pathogen | MIC (µg/mL) | Reference |
| 2D | Aminoguanidine-tetralone derivative | Staphylococcus aureus ATCC 29213 | 0.5 | |
| MRSA-2 | 1 | |||
| ABMT | Ampicillin-bromo-methoxy-tetralone | Ampicillin-resistant S. aureus | 32 | |
| Aryl tetralone 4d | Substituted aryl tetralone | Various bacteria and fungi | High activity |
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
The anticancer activity of the longifolene-derived tetralone derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (T-24, MCF-7, HepG2, A549, and HT-29) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.
-
MTT Addition: After incubation, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the aminoguanidine-tetralone derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains were cultured overnight, and the inoculum was prepared to a standardized concentration.
-
Compound Dilution: The test compounds were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of tetralone analogs using the MTT assay.
Potential Signaling Pathway for Anticancer Activity
The precise mechanisms of action for many of these compounds are still under investigation. However, a common pathway for anticancer agents involves the induction of apoptosis (programmed cell death).
Caption: A generalized intrinsic apoptosis pathway potentially activated by anticancer tetralone analogs.
References
A Comparative Spectroscopic Guide to 6-Bromo-2-tetralone and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-Bromo-2-tetralone and its positional isomers: 5-Bromo-2-tetralone, 7-Bromo-2-tetralone, and 8-Bromo-2-tetralone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key spectroscopic data and provides standardized experimental protocols for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Introduction
This compound and its isomers are valuable intermediates in the synthesis of various pharmaceutical compounds and bioactive molecules. The position of the bromine atom on the aromatic ring significantly influences the chemical environment of the protons and carbons, leading to distinct spectroscopic signatures. This guide aims to provide a clear, comparative overview of these differences to aid researchers in their analytical endeavors.
Comparative Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for this compound and its isomers. Due to the limited availability of public experimental spectra for all isomers, some data points are predicted based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |
| This compound | δ ~7.3 (d), ~7.2 (dd), ~6.9 (d) | δ ~3.5 (s), ~3.0 (t), ~2.5 (t) |
| 5-Bromo-2-tetralone | δ ~7.4 (t), ~7.1 (d), ~7.0 (d) | δ ~3.6 (s), ~3.1 (t), ~2.6 (t) |
| 7-Bromo-2-tetralone | δ ~7.2 (s), ~7.1 (d), ~7.0 (d) | δ ~3.5 (s), ~2.9 (t), ~2.5 (t) |
| 8-Bromo-2-tetralone | δ ~7.5 (d), ~7.2 (d), ~6.9 (t) | δ ~3.7 (s), ~3.0 (t), ~2.6 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |
| This compound | ~208 | ~140, ~133, ~131, ~130, ~129, ~118 | ~45, ~38, ~29 |
| 5-Bromo-2-tetralone | ~208 | ~142, ~134, ~130, ~128, ~125, ~120 | ~46, ~39, ~28 |
| 7-Bromo-2-tetralone | ~208 | ~139, ~135, ~132, ~130, ~128, ~121 | ~45, ~38, ~29 |
| 8-Bromo-2-tetralone | ~208 | ~138, ~133, ~131, ~129, ~127, ~122 | ~48, ~40, ~30 |
Table 3: Infrared (IR) Spectroscopic Data (Expected Absorptions)
| Compound | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| This compound | ~1715 | ~600-500 | ~3100-3000 | ~3000-2850 |
| 5-Bromo-2-tetralone | ~1715 | ~600-500 | ~3100-3000 | ~3000-2850 |
| 7-Bromo-2-tetralone | ~1715 | ~600-500 | ~3100-3000 | ~3000-2850 |
| 8-Bromo-2-tetralone | ~1715 | ~600-500 | ~3100-3000 | ~3000-2850 |
Table 4: Mass Spectrometry Data (Expected)
| Compound | Molecular Ion [M]⁺ (m/z) | Isotopic Peak [M+2]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 224/226 | 226/228 | 182/184 ([M-C₂H₂O]⁺), 145 ([M-Br]⁺), 117 |
| 5-Bromo-2-tetralone | 224/226 | 226/228 | 182/184 ([M-C₂H₂O]⁺), 145 ([M-Br]⁺), 117 |
| 7-Bromo-2-tetralone | 224/226 | 226/228 | 182/184 ([M-C₂H₂O]⁺), 145 ([M-Br]⁺), 117 |
| 8-Bromo-2-tetralone | 224/226 | 226/228 | 182/184 ([M-C₂H₂O]⁺), 145 ([M-Br]⁺), 117 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomeric differentiation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the bromo-2-tetralone isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for all signals in both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct Insertion Probe (DIP): For solid samples, a small amount of the compound is placed in a capillary tube, which is then inserted into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.
-
Gas Chromatography (GC-MS): The sample can be dissolved in a volatile solvent and injected into a GC-MS system for separation and subsequent mass analysis.
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1 scan/second.
-
Ion Source Temperature: 200-250 °C.
Processing:
-
The software will generate a mass spectrum plotting relative abundance against the mass-to-charge ratio (m/z).
-
Identify the molecular ion peak [M]⁺ and the isotopic peak [M+2]⁺, which is characteristic of a bromine-containing compound.
-
Analyze the major fragment ions to deduce the fragmentation pathway.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its isomers.
Caption: Workflow for the spectroscopic comparison of bromo-2-tetralone isomers.
A Comparative Guide to the Synthesis of 6-Bromo-2-tetralone: Cost-Effectiveness and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 6-Bromo-2-tetralone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, focusing on their cost-effectiveness, reaction yields, and experimental protocols.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Multi-step from 6-Bromo-1-tetralone |
| Starting Material | 4-Bromophenylacetic acid | 6-Bromo-1-tetralone |
| Number of Steps | 2 | 4 |
| Overall Yield | High (~90%) | Moderate (~45-50%) |
| Key Reagents | Thionyl chloride, Aluminum chloride, Ethylene | Sodium borohydride, p-Toluenesulfonic acid, m-CPBA, Boron trifluoride etherate |
| Purification | Column Chromatography | Column Chromatography |
| Estimated Cost | Lower | Higher |
Method 1: Friedel-Crafts Acylation from 4-Bromophenylacetic Acid
This two-step synthesis commences with the conversion of 4-bromophenylacetic acid to its corresponding acid chloride, followed by a Friedel-Crafts acylation with ethylene. This route is characterized by its high overall yield.
Experimental Protocol
Step 1: Synthesis of 4-Bromophenylacetyl chloride
In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-bromophenylacetic acid is reacted with an excess of thionyl chloride. The mixture is gently refluxed for 1-2 hours until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude 4-bromophenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
A stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) is cooled to between -10°C and 0°C in an ice-salt bath. A solution of 4-bromophenylacetyl chloride in the same solvent is added dropwise while ethylene gas is bubbled through the reaction mixture. The temperature is maintained below 0°C throughout the addition. The reaction is typically stirred for an additional 30 minutes after the addition is complete. The reaction is then quenched by pouring it over ice, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford this compound. A reported yield for this step is as high as 95%.[1]
Cost Analysis
The primary costs associated with this method are the starting material, 4-bromophenylacetic acid, and the reagents thionyl chloride and aluminum chloride. The price of ethylene for laboratory-scale synthesis is generally low.
| Reagent | Estimated Price (per kg) |
| 4-Bromophenylacetic acid | ~$175 - $300 |
| Thionyl chloride | ~$150 - $200 |
| Aluminum chloride | ~$30 - $70 |
| Ethylene | Variable, relatively low |
Note: Prices are estimates and can vary based on supplier and purity.
Method 2: Four-Step Synthesis from 6-Bromo-1-tetralone
This synthetic pathway involves the reduction of the ketone in 6-bromo-1-tetralone, followed by dehydration, epoxidation, and finally, a rearrangement to yield the desired 2-tetralone. While this method involves more steps, it offers an alternative route when the starting material for Method 1 is unavailable or costly.
Experimental Protocol
A Chinese patent describes a four-step process to convert 6-bromo-1-tetralone to this compound.[2]
Step 1: Reduction of 6-Bromo-1-tetralone
6-Bromo-1-tetralone is dissolved in a suitable solvent such as methanol or ethanol. Sodium borohydride is added portion-wise at 0°C. The reaction is stirred at room temperature for 1-2 hours until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the product, 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, is extracted.
Step 2: Dehydration
The alcohol from the previous step is dissolved in a solvent like toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC, and upon completion, the mixture is cooled, washed, and the solvent is evaporated to yield 6-bromo-3,4-dihydronaphthalene.
Step 3: Epoxidation
The alkene is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. m-Chloroperbenzoic acid (m-CPBA) is added in portions. The reaction is stirred at room temperature for 4-8 hours.[2] The reaction mixture is then washed to remove the m-chlorobenzoic acid byproduct, dried, and the solvent is evaporated to give the crude epoxide, 6-bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene.
Step 4: Epoxide Ring-Opening and Rearrangement
The crude epoxide is dissolved in a solvent such as benzene or toluene and a Lewis acid catalyst, like boron trifluoride etherate, is added. The mixture is heated to reflux for approximately 5 hours.[2] After cooling, the reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by silica gel column chromatography. The reported yield for this final step is in the range of 68-70%.[2]
Cost Analysis
This method requires a more expensive starting material, 6-bromo-1-tetralone, and a series of reagents for each step.
| Reagent | Estimated Price (per kg) |
| 6-Bromo-1-tetralone | ~$1200 - $1500 |
| Sodium borohydride | ~$150 - $250 |
| p-Toluenesulfonic acid | ~$75 - $120 |
| m-Chloroperbenzoic acid | ~$300 - $400 |
| Boron trifluoride etherate | ~$400 - $500 |
Note: Prices are estimates and can vary based on supplier and purity.
Visualizing the Synthetic Pathways
To better illustrate the two synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for this compound via Friedel-Crafts acylation.
References
A Comparative Guide to the Synthesis of 6-Bromo-2-tetralone: An Evaluation of Published Procedures
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, reliability, and reproducibility. 6-Bromo-2-tetralone is a vital building block in the synthesis of a variety of pharmaceutical agents, including the antitumor drug amrubicin and the antidepressant sertraline.[1] This guide provides an objective comparison of two prominent published methods for the synthesis of this compound, supported by experimental data to aid in the selection of the most suitable procedure.
Two primary synthetic routes for this compound have been extensively documented: a classical approach involving a Friedel-Crafts reaction and a more contemporary method that proceeds via the conversion of 6-Bromo-1-tetralone. While both pathways yield the desired product, they differ significantly in their starting materials, reaction conditions, and overall efficiency, which can impact their reproducibility and scalability.
Comparative Analysis of Synthetic Procedures
The selection of a synthetic route is often a trade-off between factors such as yield, cost of starting materials, reaction complexity, and safety. The following table summarizes the quantitative data associated with the two main procedures for synthesizing this compound.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Conversion from 6-Bromo-1-tetralone |
| Starting Materials | 4-Bromophenylacetyl chloride, Ethylene, Aluminum chloride | 6-Bromo-1-tetralone, Sodium borohydride, p-Toluenesulfonic acid, m-Chloroperbenzoic acid, Boron trifluoride etherate |
| Key Intermediates | Acylium ion, carbocation intermediate | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, 7-Bromo-3,4-dihydronaphthalene, 1a-Bromo-1a,2,3,8a-tetrahydronaphtho[2,3-b]oxirene |
| Reported Yield | ~95%[2] | ~70% (for the final ring-opening step) |
| Reaction Conditions | Low temperatures (-10°C to 0°C), anhydrous conditions | Multi-step process with varying conditions for reduction, dehydration, epoxidation, and ring-opening |
| Purification | Silica gel column chromatography[2] | Extraction and distillation |
| Potential Challenges | Difficult to control, potential for side product formation | Multi-step nature may lead to lower overall yield and requires careful control of each reaction |
Visualizing the Synthetic Pathways
The logical flow of each synthetic method, from starting materials to the final product, is illustrated below. These diagrams highlight the key transformations in each procedure.
Figure 1. Comparative workflow of the two main synthetic routes to this compound.
Detailed Experimental Protocols
Method 1: Friedel-Crafts Acylation
This procedure is adapted from a published method and involves the reaction of 4-bromophenylacetyl chloride with ethylene in the presence of aluminum chloride.
-
Reaction Setup: A solution of crude 4-bromophenylacetyl chloride in dry methylene chloride (75 ml) is prepared. In a separate two-liter round bottom flask equipped with a gas inlet, addition funnel, thermometer, and magnetic stirrer, dry methylene chloride (1000 ml) and aluminum chloride (56 g, 0.42 mole) are combined.
-
Reaction Execution: The stirred suspension is cooled to -10°C using an ice/salt bath. Ethylene gas is introduced into the flask. The 4-bromophenylacetyl chloride solution is added dropwise at a rate that maintains the reaction temperature below 0°C. Ethylene flow is continued for 30 minutes after the addition is complete.
-
Workup and Purification: The reaction mixture is poured over 2000 ml of ice and stirred vigorously. After the ice melts, the methylene chloride layer is separated, and the aqueous layer is extracted three times with methylene chloride (100 ml each). The combined organic layers are filtered through a short silica gel plug and concentrated under reduced pressure. The resulting oil is purified by silica gel column chromatography using an ethyl acetate:hexane (35:65) eluent to yield this compound as an amber crystalline solid (25 g, 95%).
Method 2: Conversion from 6-Bromo-1-tetralone
This multi-step synthesis is based on a patented procedure and offers an alternative route with potentially better control.
-
Reduction: 6-Bromo-1-tetralone is reduced to the corresponding alcohol using sodium borohydride in ethanol.
-
Dehydration: The resulting alcohol is dehydrated in the presence of p-toluenesulfonic acid to form the corresponding alkene.
-
Epoxidation: The alkene is then subjected to epoxidation using m-chloroperbenzoic acid (m-CPBA) in methylene chloride, with sodium bicarbonate as an acid scavenger.
-
Epoxide Ring-Opening: The final step involves the ring-opening of the epoxide. The epoxide intermediate is dissolved in benzene and added to a solution of boron trifluoride etherate in benzene at 50°C. The mixture is heated to 80°C and refluxed for 5 hours. The reaction is quenched with water, and the product is extracted with methylene chloride. The combined organic phases are dried and concentrated to yield this compound (yield for this step reported as 70%).
Reproducibility and Concluding Remarks
The reproducibility of a synthetic procedure is paramount for its practical application. The Friedel-Crafts acylation method, while reporting a high yield in a specific instance, is often described as challenging to control, which may lead to variability in outcomes and the formation of side products. This suggests that achieving a consistent 95% yield may require significant optimization and stringent control over reaction conditions.
Conversely, the multi-step conversion from 6-Bromo-1-tetralone is presented as a high-yield and stable process in the patent literature, implying a higher degree of reproducibility. Although this route involves more synthetic steps, the individual reactions are standard organic transformations that are generally well-understood and controllable.
Ultimately, the choice between these two methods will depend on the specific needs and capabilities of the laboratory. For researchers prioritizing a potentially higher single-step yield and who are equipped to handle challenging reaction conditions, the Friedel-Crafts approach may be suitable. However, for those seeking a more robust and potentially more reproducible, albeit longer, synthesis, the conversion from 6-Bromo-1-tetralone presents a compelling alternative. This guide provides the necessary data and protocols to make an informed decision based on experimental evidence.
References
The Strategic Advantage of 6-Bromo-2-tetralone in Complex Synthesis
In the landscape of organic synthesis, the choice of building blocks is paramount to the efficiency, elegance, and overall success of a synthetic campaign. Among the myriad of available starting materials, 6-Bromo-2-tetralone has emerged as a particularly advantageous scaffold, especially in the synthesis of complex, biologically active molecules. Its unique combination of a rigid bicyclic core, a strategically placed bromine atom, and a reactive ketone functionality offers chemists a versatile platform for molecular elaboration. This guide provides an objective comparison of this compound with alternative building blocks, supported by experimental data, to highlight its superior performance in key synthetic applications.
At a Glance: Key Advantages of this compound
-
Versatile Functionalization: The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.
-
Scaffold for Complexity: The tetralone core provides a three-dimensional framework that is prevalent in many natural products and pharmaceuticals.
-
Reactive Ketone Group: The ketone functionality allows for a variety of transformations, including reductive aminations, aldol condensations, and the formation of heterocyclic systems.
Comparative Analysis: Synthesis of Sertraline
The synthesis of the antidepressant drug Sertraline serves as an excellent case study to illustrate the advantages of a tetralone-based synthetic strategy. While various routes to Sertraline have been developed, the traditional industrial synthesis relies on a key tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. This approach can be compared with a more recent, stereoselective synthesis that utilizes a chiral iodoimine building block.
| Feature | Tetralone-Based Synthesis (Traditional) | Chiral Iodoimine Synthesis (Alternative) |
| Key Building Block | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Chiral iodoimine derived from 3,4-dichlorocinnamic acid |
| Overall Yield | ~61-80% for the key tetralone intermediate formation[1][2] | 45% over 6 steps[3] |
| Stereoselectivity | Achieved through resolution of a racemic mixture[3] | High diastereoselectivity in the key cyclization step[3] |
| Process Scalability | Well-established and scalable for industrial production | Potentially more complex for large-scale synthesis |
| Green Chemistry Aspects | Greener alternatives for imine formation have been developed, avoiding hazardous reagents like TiCl4 | Utilizes chiral auxiliaries and organometallic reagents |
The tetralone-based route, particularly with recent improvements, offers a robust and high-yielding pathway to Sertraline. The "greener" synthesis of the intermediate imine from the tetralone, for instance, achieves over 95% conversion in ethanol, eliminating the need for hazardous reagents. This highlights the adaptability and potential for process optimization when starting from a tetralone scaffold.
The Power of the Bromo-Substituent: Enabling Diverse Chemical Transformations
The presence of a bromine atom at the 6-position of the tetralone ring, as in this compound, is a key strategic advantage. This halogen allows for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The palladium-catalyzed Suzuki-Miyaura coupling enables the straightforward synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This compound can be efficiently coupled with a wide range of boronic acids or their esters to introduce new aromatic or heteroaromatic rings.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Starting from this compound, various primary and secondary amines can be introduced, providing access to a diverse array of nitrogen-containing compounds with potential biological activity.
Experimental Protocols
Greener Synthesis of Sertraline Imine Intermediate
This protocol describes a more environmentally benign method for the formation of the imine intermediate in the synthesis of Sertraline, avoiding the use of titanium tetrachloride.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline tetralone)
-
Ethanol
-
Monomethylamine
Procedure:
-
Combine Sertraline tetralone (1.0 equivalent) and ethanol in a pressure-rated vessel.
-
Cool the mixture to 0 °C.
-
Add monomethylamine (3.1 equivalents) subsurface.
-
Warm the mixture to 50-55 °C and stir for approximately 16 hours.
-
Monitor the reaction by a suitable analytical method (e.g., HPLC) until >95% conversion to the imine is observed.
-
Cool the mixture to -15 °C for 24 hours to precipitate the product.
-
Isolate the imine product by filtration.
Visualizing the Advantages
The following diagrams, created using the DOT language, illustrate the synthetic pathways and logical advantages discussed.
Caption: Alternative synthetic pathways to Sertraline.
Caption: Workflow for the greener synthesis of the Sertraline imine intermediate.
Caption: Logical relationship of this compound's features and benefits.
References
Cross-Referencing Spectral Data for 6-Bromo-2-tetralone: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of spectral data for 6-Bromo-2-tetralone from various sources, offering a valuable cross-referencing tool to ensure data integrity in experimental workflows.
This document summarizes available quantitative spectral data for this compound, details the experimental protocols for acquiring such data, and presents a logical workflow for data cross-referencing.
Comparative Spectral Data Analysis
The following table presents a summary of physical and predicted spectral data for this compound, compiled from various chemical databases and suppliers. It is important to note that while predicted data is useful, experimentally obtained and verified data should be prioritized for accurate compound identification.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO | PubChem, ChemicalBook, Sigma-Aldrich |
| Molecular Weight | 225.08 g/mol | PubChem, ChemicalBook, Sigma-Aldrich |
| CAS Number | 4133-35-1 | PubChem, ChemicalBook, Sigma-Aldrich |
| Melting Point | 70-76 °C | ChemicalBook[1] |
| Boiling Point | 319.2±42.0 °C (Predicted) | ChemicalBook[1] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 224.99095, [M+Na]⁺: 246.97289 | PubChem |
Experimental Protocols for Spectral Analysis
The following are generalized experimental protocols for obtaining the key spectral data for a compound like this compound. These methodologies are standard in organic chemistry research and provide a basis for obtaining reliable and reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electron Impact - EI for GC-MS):
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates a logical workflow for researchers to follow when cross-referencing spectral data for a compound like this compound. This process helps to ensure the identity and purity of the compound before its use in further research.
Caption: Workflow for Spectral Data Cross-Referencing.
References
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-2-tetralone (CAS No: 4133-35-1), a key intermediate in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Appropriate personal protective equipment is mandatory to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][4] |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing. | EU Directive 89/686/EEC and EN 374 compliant gloves. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from receipt to disposal, ensuring a controlled and safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
-
Remove all sources of ignition from the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in Table 1.
3. Handling the Compound:
-
Avoid the formation of dust.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Use spark-proof tools and explosion-proof equipment.
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store locked up.
-
For long-term storage, keep at -20°C for up to one month or -80°C for up to six months.
5. Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of water. If skin irritation occurs, get medical help.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Method |
| Unused/Surplus Material | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Contact a licensed professional waste disposal service. |
| Contaminated PPE | Dispose of as unused product. |
| Empty Containers | Keep product and empty container away from heat and sources of ignition. Dispose of in the same manner as the chemical. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
